molecular formula C15H17N3O2S B1201876 Pumosetrag CAS No. 153062-94-3

Pumosetrag

Cat. No.: B1201876
CAS No.: 153062-94-3
M. Wt: 303.4 g/mol
InChI Key: AFUWQWYPPZFWCO-LBPRGKRZSA-N
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Description

DDP733 is an oral prokinetic drug which Dynogen is developing as a treatment for both Irritable Bowel Syndrome with constipation (IBS-c) and nocturnal gastroesophageal reflux disease (NGERD). It is a partial agonist of the serotonin type 3 receptor (5-HT3). Serotonin is a neurotransmitter that is known to be involved in the control of the gastrointestinal (GI) system. Preclinical studies of DDP733 established the compound’s prokinetic properties (the ability to promote the motility of the GI tract).
Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in human

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility.

CAS No.

153062-94-3

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

InChI Key

AFUWQWYPPZFWCO-LBPRGKRZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Other CAS No.

1055328-70-5
153062-94-3

Synonyms

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag

Origin of Product

United States

Foundational & Exploratory

Pumosetrag's Mechanism of Action in Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its prokinetic effects in the gastrointestinal (GI) tract. This technical guide provides an in-depth overview of the core mechanism of action of this compound in modulating GI motility. It details the molecular interactions, downstream signaling pathways, and the resulting physiological effects on the gut, supported by available preclinical and clinical data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Role of 5-HT3 Receptors in GI Motility

The serotonin 5-HT3 receptor is a ligand-gated ion channel predominantly expressed on neurons of the central and peripheral nervous systems, including the enteric nervous system (ENS) which governs GI function.[1] In the gut, activation of 5-HT3 receptors on enteric neurons by serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating intestinal motility, secretion, and sensation.[2][3] this compound, as a partial agonist, modulates these receptors to enhance propulsive activity in the GI tract.

Molecular Pharmacology of this compound

This compound's primary mechanism of action is its interaction with the 5-HT3 receptor. As a partial agonist, it binds to the receptor and elicits a submaximal response compared to the full endogenous agonist, serotonin. This property is crucial as it is expected to provide a therapeutic effect on motility while potentially mitigating some of the adverse effects associated with full 5-HT3 receptor activation.

Receptor Binding and Functional Activity

While specific binding affinity (Ki), potency (EC50), and intrinsic activity values for this compound are not consistently reported across publicly available literature, preclinical studies have characterized its functional effects in various animal models.

Table 1: Preclinical Efficacy of this compound in In Vitro Models

SpeciesTissueObserved EffectEfficacy Compared to 5-HTPotency Compared to 5-HTCitation
RatJejunum, Ileum, Distal ColonContractionLower-[4]
RatProximal ColonContractionSimilarSimilar[4]
Guinea PigAll intestinal regionsContractionGreaterGreater
MouseAll intestinal regionsLittle to no response--

Note: Specific quantitative values for EC50 and intrinsic activity were not found in the reviewed literature.

Downstream Signaling Pathway

Activation of the 5-HT3 receptor by this compound initiates a cascade of intracellular events within enteric neurons, ultimately leading to an increase in GI motility. The 5-HT3 receptor is a non-selective cation channel; its activation leads to the influx of Na+ and Ca2+ ions, causing depolarization of the neuronal membrane.

G This compound This compound HT3R 5-HT3 Receptor (on Enteric Neuron) This compound->HT3R Binds to IonChannel Ion Channel Opening HT3R->IonChannel Activates Depolarization Neuronal Depolarization IonChannel->Depolarization Leads to CaInflux Ca2+ Influx IonChannel->CaInflux Allows AP Action Potential Generation Depolarization->AP NT_Release Neurotransmitter Release (e.g., Acetylcholine) CaInflux->NT_Release Triggers AP->NT_Release Induces SmoothMuscle Smooth Muscle Contraction NT_Release->SmoothMuscle Stimulates IncreasedMotility Increased GI Motility SmoothMuscle->IncreasedMotility Results in

Diagram 1: this compound's signaling pathway in enteric neurons.

Physiological Effects on GI Motility

This compound has demonstrated prokinetic effects throughout the GI tract in both preclinical and clinical settings.

Preclinical In Vivo Effects

In animal models, this compound has been shown to stimulate colonic propulsion. Preclinical studies revealed that this compound dose-dependently restores colonic propulsion in mice with clonidine-induced constipation. Furthermore, it is suggested to enhance water secretion in the GI tract by increasing the transport of ions across the gut wall, which may contribute to accelerated GI transit.

Clinical Effects in Humans

Clinical studies have provided quantitative data on the effects of this compound on human GI motility.

Table 2: Effects of this compound on GI Motility in Healthy Volunteers

ParameterDosageEffectMagnitude of Changep-valueCitation
Migrating Motor Complexes (Antrum & Duodenum)4 mgIncreased-< 0.001
Liquid Gastric Emptying4 mgDelayed-0.005
Small Intestinal Transit4 mgAccelerated-0.038

Table 3: Effects of this compound on Bowel Motility in Constipated Subjects

ParameterDosageEffectMagnitude of Changep-valueCitation
Percent Elimination of Radio-opaque Markers0.5 mg b.i.d.Increased70.4 ± 33.5% vs. 47.1 ± 36.6% (placebo)< 0.05
Stool Frequency0.2 mg & 0.5 mg b.i.d.Increased-< 0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

In Vitro Isolated Tissue Contractility Studies

This protocol describes a general method for assessing the contractile effects of a test compound on isolated intestinal tissue.

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experimental Procedure cluster_3 Data Analysis A1 Euthanize animal (e.g., guinea pig) A2 Isolate segment of intestine (e.g., ileum) A1->A2 A3 Clean and section tissue into strips A2->A3 B1 Mount tissue strip in organ bath with Krebs solution A3->B1 B2 Maintain physiological conditions (37°C, 95% O2/5% CO2) B1->B2 B3 Connect to isometric force transducer B2->B3 B4 Allow to equilibrate under slight tension B3->B4 C1 Record baseline contractile activity B4->C1 C2 Add cumulative concentrations of this compound C1->C2 C3 Record contractile responses C2->C3 C4 Wash out and repeat with antagonist if needed C3->C4 D1 Measure amplitude and frequency of contractions C4->D1 D2 Construct dose-response curve D1->D2 D3 Calculate EC50 and compare to 5-HT D2->D3 G cluster_0 Induction of Constipation cluster_1 Drug Administration cluster_2 Measurement of Colonic Transit cluster_3 Data Analysis A1 Administer clonidine to mice to induce constipation B1 Administer this compound or vehicle to different groups of mice A1->B1 C1 Administer a non-absorbable marker (e.g., carmine red) orally B1->C1 C2 Euthanize mice after a defined time period C1->C2 C3 Measure the distance traveled by the marker in the colon C2->C3 D1 Calculate the percentage of colonic transit C3->D1 D2 Compare transit between This compound and vehicle groups D1->D2

References

An In-Depth Technical Guide to Pumosetrag: Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and its mechanism of action through the 5-HT3 receptor signaling pathway. While specific proprietary synthesis protocols are not publicly available, this document outlines a plausible synthetic strategy based on established chemical principles and literature precedents for analogous compounds.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide, is a complex heterocyclic molecule.[3] Its structure features a thieno[3,2-b]pyridine core linked via an amide bond to a chiral quinuclidine moiety. The hydrochloride salt is the common form used in research and development.[4]

PropertyValueSource
IUPAC Name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide[3]
Synonyms MKC-733, DDP-733
CAS Number 194093-42-0 (for Hydrochloride)
Molecular Formula C₁₅H₁₈ClN₃O₂S (Hydrochloride)
Molecular Weight 339.84 g/mol (Hydrochloride)
SMILES O=C(C1=CNC(C=CS2)=C2C1=O)N[C@H]3CN4CCC3CC4.[H]Cl
Topological Polar Surface Area (TPSA) 65.2 Ų
logP 1.8354
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Proposed Synthesis of this compound

A definitive, publicly disclosed synthesis of this compound is not available in the scientific literature. However, a plausible retro-synthetic analysis suggests a convergent approach. The key disconnection is at the amide bond, leading to two primary precursors: 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid and (3R)-1-azabicyclo[2.2.2]octan-3-amine .

Pumosetrag_Synthesis This compound This compound Amide_Coupling Amide Bond Formation Amide_Coupling->this compound Precursor_A 7-oxo-4,7-dihydrothieno[3,2-b]pyridine -6-carboxylic acid Precursor_A->Amide_Coupling Precursor_B (3R)-1-azabicyclo[2.2.2]octan-3-amine Precursor_B->Amide_Coupling ThienoPyridine_Synth Thieno[3,2-b]pyridine Synthesis ThienoPyridine_Synth->Precursor_A Quinuclidine_Synth Quinuclidine Synthesis Quinuclidine_Synth->Precursor_B Starting_Materials_A Thiophene & Pyridine Derivatives Starting_Materials_A->ThienoPyridine_Synth Starting_Materials_B Piperidine Derivatives Starting_Materials_B->Quinuclidine_Synth

Caption: Proposed Retrosynthetic Pathway for this compound.

Synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (Precursor A)

The synthesis of the thieno[3,2-b]pyridine core can be achieved through various established methods in heterocyclic chemistry. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative.

Hypothetical Experimental Protocol:

A potential route could involve the condensation of a 3-aminothiophene-2-carboxylate derivative with a suitable three-carbon component, followed by cyclization and subsequent functional group manipulations to introduce the carboxylic acid at the 6-position and the oxo group at the 7-position. Synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to build the core structure.

Synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-amine (Precursor B)

The chiral quinuclidine moiety is a common pharmacophore. Its synthesis often starts from piperidine derivatives.

Hypothetical Experimental Protocol:

  • Dieckmann Condensation: A suitably substituted N-protected piperidine derivative with ester functionalities at the 4-position and on the nitrogen substituent can undergo an intramolecular Dieckmann condensation to form the bicyclic keto-ester.

  • Decarboxylation and Reduction: Subsequent decarboxylation and reduction of the ketone would yield the corresponding alcohol.

  • Introduction of the Amine: The hydroxyl group can be converted to a leaving group and displaced with an azide, followed by reduction to the amine. Alternatively, a Mitsunobu reaction with a protected amine equivalent could be employed.

  • Chiral Resolution: The racemic amine can be resolved using chiral acids to isolate the desired (3R)-enantiomer. Asymmetric synthesis strategies, for instance, using a chiral auxiliary during the construction of the bicyclic system, could also be employed to directly obtain the enantiomerically pure product.

Final Amide Coupling

The final step in the proposed synthesis is the formation of the amide bond between the carboxylic acid of the thieno[3,2-b]pyridine core and the amine of the quinuclidine moiety.

Hypothetical Experimental Protocol:

Standard peptide coupling reagents can be utilized for this transformation. A common method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Careful control of the reaction conditions is necessary to avoid racemization of the chiral center on the quinuclidine ring.

Signaling Pathway of this compound

This compound is a partial agonist of the 5-HT3 receptor. Unlike other serotonin receptors which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in neuronal depolarization.

In the context of the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons. The binding of this compound to these receptors is thought to modulate neuronal excitability, leading to an increase in gastrointestinal motility and secretion. This prokinetic effect is beneficial in conditions like IBS-C.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Influx Cation Influx (Na+, K+, Ca2+) Receptor->Ion_Influx opens This compound This compound This compound->Receptor binds Depolarization Neuronal Depolarization Ion_Influx->Depolarization causes Response Increased GI Motility and Secretion Depolarization->Response leads to

References

Pumosetrag Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag, also known as MKC-733, is a potent and selective partial agonist of the serotonin 5-HT3 receptor. It has been investigated for its therapeutic potential in gastrointestinal disorders, including irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). As a partial agonist, this compound exhibits a dual mechanism of action: it can stimulate 5-HT3 receptors to a submaximal level, while also competitively inhibiting the binding of the full agonist serotonin. This modulation of the 5-HT3 receptor, a ligand-gated ion channel extensively distributed in the central and peripheral nervous systems, is key to its prokinetic effects.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and closely related analogs. Due to the limited public availability of a comprehensive SAR dataset for a series of this compound analogs, this guide will focus on the key structural features known to be critical for 5-HT3 receptor interaction, supported by a detailed, representative experimental protocol for assessing receptor binding affinity.

Core Structure of this compound

This compound is a derivative of a quinuclidinyl benzimidazolone. The core structure consists of a rigid bicyclic quinuclidine moiety linked via an amide bond to a benzimidazolone scaffold.

Inferred Structure-Activity Relationship of this compound

While a specific quantitative SAR table for a series of this compound analogs is not publicly available, the SAR can be inferred from studies on related quinuclidine and benzimidazolone derivatives acting as 5-HT3 receptor ligands.

Key Pharmacophoric Features:

  • Basic Nitrogen: The nitrogen atom of the quinuclidine ring is a crucial feature for high-affinity binding to the 5-HT3 receptor. It is understood to be protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor's binding pocket.

  • Carbonyl Group: The carbonyl group of the amide linker is believed to act as a hydrogen bond acceptor, forming an important interaction with the receptor that contributes to binding affinity.

  • Aromatic Moiety: The benzimidazolone ring system serves as the aromatic component of the pharmacophore. This region of the molecule is involved in van der Waals and potentially pi-stacking interactions with aromatic residues within the 5-HT3 receptor binding site. Substitutions on this ring system can significantly influence affinity and selectivity.

Inferred SAR based on Analog Studies:

  • Quinuclidine Moiety: The rigid structure of the quinuclidine ring is thought to properly orient the basic nitrogen for optimal interaction with the receptor. Modifications to this ring system, such as altering the ring size or substitution pattern, would likely have a significant impact on binding affinity.

  • Amide Linker: The length and nature of the linker between the quinuclidine and aromatic moieties are critical. An amide bond is a common feature in many high-affinity 5-HT3 receptor ligands. Replacing the amide with other functional groups, such as an ester or an ether, would be expected to alter the binding affinity.

  • Benzimidazolone Scaffold: Modifications to the benzimidazolone ring, such as the introduction of substituents or its replacement with other aromatic or heteroaromatic systems (e.g., indoles, quinolines), would likely modulate the affinity and selectivity for the 5-HT3 receptor. For instance, electron-withdrawing or electron-donating groups on the aromatic ring could influence the electronic properties and steric bulk, thereby affecting the interaction with the receptor.

Quantitative Data

A comprehensive search of the scientific literature and patent databases did not yield a specific set of quantitative data (e.g., Ki, IC50, or EC50 values) for a series of structurally related this compound analogs that would allow for the creation of a detailed SAR table. Research in this area has been conducted by pharmaceutical companies, and such detailed data often remains proprietary.

Experimental Protocols

The following is a detailed, representative protocol for a 5-HT3 receptor binding assay, based on commonly used methods in the field. This type of assay is fundamental for determining the binding affinity of compounds like this compound and its analogs.

Assay Type: In vitro competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT3 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably transfected with the human 5-HT3A receptor.

  • Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: Cold 50 mM HEPES, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 receptor antagonist, such as tropisetron or unlabeled granisetron.

  • Test Compounds: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT3A receptor.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 50-100 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Granisetron (at a concentration near its Kd, typically ~1 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of [³H]Granisetron, and 100 µL of the membrane suspension.

    • Competitive Binding Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Granisetron, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials and add a suitable liquid scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).

  • For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Pumosetrag_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3_Receptor Binds (Full Agonist) Vesicle Ion_Channel Ion Channel (Na+, K+, Ca2+) 5-HT3_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Neuronal_Excitation Neuronal_Excitation Depolarization->Neuronal_Excitation Leads to This compound This compound This compound->5-HT3_Receptor Binds (Partial Agonist) Experimental_Workflow A Receptor Membrane Preparation B Assay Plate Setup (Total, Non-specific, Competitive Binding) A->B C Incubation with [3H]Granisetron & Test Compound B->C D Harvesting & Washing (Filtration) C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F

The Discovery and Development of Pumosetrag: A 5-HT3 Partial Agonist for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pumosetrag (also known as MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin type 3 (5-HT3) receptor that has been investigated for the treatment of gastrointestinal (GI) disorders, primarily irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). As a partial agonist, this compound was designed to modulate the activity of the 5-HT3 receptor, which is a key regulator of GI motility and sensation, without causing the complete blockade associated with 5-HT3 antagonists, thereby aiming for a more normalized physiological effect. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical findings.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter in the gut, influencing motility, secretion, and sensation. The 5-HT3 receptor, a ligand-gated ion channel, plays a significant role in these processes. While 5-HT3 receptor antagonists have been successful in treating conditions like chemotherapy-induced nausea and diarrhea-predominant IBS, they can lead to significant constipation. This has driven the exploration of 5-HT3 receptor partial agonists as a therapeutic strategy to enhance GI motility without overstimulation. This compound emerged from these efforts as a promising candidate for treating constipation-related GI disorders. Developed by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., this compound has been the subject of several preclinical and clinical investigations.[1]

Chemical Profile and Synthesis

This compound is a thienopyridine derivative.[1] Its chemical structure is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide.

Chemical Structure:

  • Molecular Formula: C₁₅H₁₇N₃O₂S

  • Molecular Weight: 303.38 g/mol

While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of related thienopyridine compounds often involves multi-step processes. These typically include the construction of the core thieno[3,2-b]pyridine ring system, followed by the amidation with (3R)-3-aminoquinuclidine.

Mechanism of Action and Signaling Pathway

This compound is a partial agonist of the 5-HT3 receptor. The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[2] Upon binding of an agonist, the receptor's ion channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to neuronal depolarization.[2][3]

As a partial agonist, this compound binds to the 5-HT3 receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin. This modulation of receptor activity is thought to normalize bowel function without causing the excessive stimulation that can lead to adverse effects like nausea and pain, which can be associated with full 5-HT3 agonists.

Below is a diagram illustrating the signaling pathway of the 5-HT3 receptor and the differential effects of a full agonist versus a partial agonist like this compound.

5HT3_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Enterochromaffin Cell Serotonin_Release Serotonin Release Serotonin Serotonin (Full Agonist) Serotonin_Release->Serotonin 5HT3R 5-HT3 Receptor Ion_Channel Ion Channel (Closed) 5HT3R->Ion_Channel Resting State Ion_Channel_Partial Ion Channel (Partially Open) 5HT3R->Ion_Channel_Partial This compound Binding Ion_Channel_Full Ion Channel (Fully Open) 5HT3R->Ion_Channel_Full Serotonin Binding Depolarization_Partial Submaximal Depolarization Ion_Channel_Partial->Depolarization_Partial Na+, Ca2+ Influx Depolarization_Full Maximal Depolarization Ion_Channel_Full->Depolarization_Full Na+, Ca2+ Influx Cellular_Response_Partial Modulated Cellular Response (e.g., Prokinetic Effect) Depolarization_Partial->Cellular_Response_Partial Cellular_Response_Full Full Cellular Response Depolarization_Full->Cellular_Response_Full Serotonin->5HT3R Binds This compound This compound (Partial Agonist) This compound->5HT3R Binds

5-HT3 Receptor Signaling: Full vs. Partial Agonist.

Preclinical Development

In Vitro Studies

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at the 5-HT3 receptor are not extensively available in publicly accessible literature, likely due to the proprietary nature of early drug development data. However, preclinical reports consistently describe it as a selective 5-HT3 partial agonist.

In Vivo Studies

Preclinical studies in various animal models demonstrated the prokinetic effects of this compound.

Table 1: Summary of Preclinical In Vivo Findings

SpeciesModelKey FindingsReference
Mouse, Rat, Guinea PigIsolated colonic smooth muscle stripsStimulated spontaneous contractility in a dose-dependent manner.
MouseClonidine-induced constipationDose-dependently restored colonic propulsion.
GeneralGut wall ion transportIncreased ion transport, suggesting enhanced water secretion into the GI tract.
Experimental Protocols

Clonidine-Induced Constipation Model in Mice (General Protocol)

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for this model is as follows:

  • Animals: Male mice are typically used.

  • Induction of Constipation: Constipation is induced by the administration of clonidine, an α2-adrenergic agonist that inhibits GI motility.

  • Drug Administration: this compound or a vehicle control is administered orally or via another relevant route at various doses.

  • Measurement of Colonic Transit: A non-absorbable marker (e.g., charcoal meal or a bead) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the colon is measured.

  • Data Analysis: The percentage of the colon traversed by the marker is calculated and compared between the this compound-treated and control groups.

Clonidine_Constipation_Model Start Select Mice Clonidine Administer Clonidine (Induce Constipation) Start->Clonidine Grouping Divide into Groups (this compound vs. Vehicle) Clonidine->Grouping Pumosetrag_Admin Administer this compound (Various Doses) Grouping->Pumosetrag_Admin Treatment Vehicle_Admin Administer Vehicle Grouping->Vehicle_Admin Control Marker Administer Non-absorbable Marker Pumosetrag_Admin->Marker Vehicle_Admin->Marker Wait Wait for a Defined Period Marker->Wait Euthanize Euthanize and Collect Colon Wait->Euthanize Measure Measure Distance Traveled by Marker Euthanize->Measure Analyze Analyze and Compare Groups Measure->Analyze

Workflow for the Clonidine-Induced Constipation Model.

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for both GERD and IBS-C.

Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled study assessed the pharmacodynamic effects of this compound in patients with GERD.

Table 2: Key Results of this compound in GERD

ParameterPlaceboThis compound 0.2 mgThis compound 0.5 mgThis compound 0.8 mgp-value
Number of Acid Reflux Episodes 13.3 ± 1.110.8 ± 1.19.5 ± 1.19.9 ± 1.1< 0.05
Percentage of Time with pH < 4 16%-10%10%< 0.05

Data are presented as mean ± standard error where applicable.

The study concluded that this compound significantly reduced the number of acid reflux events and the percentage of time esophageal pH was below 4, although it did not significantly alter lower esophageal sphincter pressure or provide symptomatic improvement over the one-week treatment period.

Experimental Protocol for the GERD Trial

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: 223 patients with GERD who experienced heartburn and/or regurgitation after a refluxogenic meal.

  • Intervention: this compound (0.2 mg, 0.5 mg, or 0.8 mg) or placebo administered for 7 days.

  • Assessments: Before and after the treatment period, patients underwent esophageal manometry, multichannel intraluminal impedance, and pH monitoring after consuming a standard refluxogenic meal.

Irritable Bowel Syndrome with Constipation (IBS-C)

This compound was also evaluated in a Phase II proof-of-concept trial in patients with IBS-C.

Table 3: Key Results of this compound in IBS-C

Treatment GroupOverall Clinical Response Rate
Placebo15%
This compound (1.4 mg t.i.d.)54%

This difference in response rate was reported to be statistically significant. The drug was also reported to be well-tolerated. A subsequent Phase IIb trial was initiated to further assess the efficacy and safety in female patients with IBS-C, using the Overall Subject Global Assessment (OSGA) of relief of IBS symptoms as a primary endpoint.

Experimental Protocol for the Phase II IBS-C Trial (General Outline)

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

  • Patient Population: 91 patients with IBS-C.

  • Intervention: this compound hydrochloride (1.4 mg t.i.d.) or placebo.

  • Primary Endpoint: Overall clinical response rate (specific definition not publicly detailed).

Conclusion

This compound represents a targeted approach to the treatment of GI disorders characterized by constipation, leveraging the mechanism of partial agonism at the 5-HT3 receptor. Preclinical studies demonstrated its prokinetic effects, and Phase II clinical trials showed promise in reducing acid reflux in GERD and improving clinical outcomes in IBS-C. Despite these findings, the development of this compound appears to have been discontinued, and it has not been approved for clinical use. The information available provides a valuable case study in the development of 5-HT3 receptor modulators for GI disorders and highlights the potential of partial agonism as a therapeutic strategy. Further research into compounds with this mechanism of action may yet yield new treatments for these common and often debilitating conditions.

References

Pumosetrag: A Technical Guide for Gastrointestinal Hypomotility Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal (GI) hypomotility disorders, primarily irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy in modulating GI function. The document includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Gastrointestinal hypomotility disorders, including IBS-C and gastroparesis, are characterized by delayed transit of luminal contents, leading to symptoms such as bloating, abdominal pain, and constipation. The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a key regulator of GI motility and sensation. While 5-HT3 receptor antagonists are established treatments for nausea and diarrhea-predominant IBS, partial agonists like this compound represent a therapeutic strategy to enhance GI transit and alleviate symptoms of constipation. This compound was developed by Mitsubishi Pharma Corp. and licensed to Dynogen Pharmaceuticals Inc. for the potential treatment of IBS-C and nocturnal GERD.[1][2][3]

Mechanism of Action

This compound functions as a partial agonist at the 5-HT3 receptor. This mechanism is crucial as full agonists can be associated with side effects like nausea and vomiting. As a partial agonist, this compound is expected to modulate receptor activity to a degree that promotes motility without overstimulating the receptor, which could lead to adverse effects.[3] Preclinical studies have demonstrated that this compound stimulates spontaneous contractility of isolated colonic smooth muscle strips from various species, an effect that is mediated through 5-HT3 receptors.[3] Furthermore, it has been shown to increase ion transport across the gut wall, suggesting a potential to enhance water secretion into the GI tract, which could contribute to accelerated GI transit.

Signaling Pathway

The binding of this compound to the 5-HT3 receptor is believed to induce a conformational change in the receptor, leading to the opening of its intrinsic cation channel. This allows for the influx of sodium and calcium ions, resulting in depolarization of enteric neurons. This neuronal activation, in turn, is thought to modulate the release of other neurotransmitters that coordinate peristalsis and secretion in the gut.

cluster_0 Enteric Neuron This compound This compound HTR3 5-HT3 Receptor This compound->HTR3 Binds to Channel Cation Channel (Na+, Ca2+) HTR3->Channel Activates Depolarization Neuronal Depolarization Channel->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Induces Motility Increased GI Motility & Secretion Neurotransmitter->Motility Promotes

Caption: Proposed signaling pathway of this compound at the 5-HT3 receptor.

Preclinical Pharmacology

In vivo studies in mice have shown that this compound can dose-dependently restore colonic propulsion in models of slowed transit. These preclinical findings provided the foundational evidence for its prokinetic potential and rationale for clinical investigation in constipation-related disorders.

Clinical Development

This compound has been evaluated in several clinical trials for both IBS-C and GERD.

Irritable Bowel Syndrome with Constipation (IBS-C)

A Phase 2 proof-of-concept trial for this compound in IBS-C was initiated in September 2005, with positive results reported in February 2007. Subsequently, a Phase 2b trial was initiated to further assess its efficacy and safety in this patient population.

Table 1: Summary of this compound Phase 2a Clinical Trial in IBS-C

ParameterValueReference
Trial Design Randomized, double-blind, placebo-controlled, parallel-groupBioWorld
Patient Population 91 patients with IBS-cBioWorld
Treatment Arms This compound (1.4 mg t.i.d.), PlaceboBioWorld
Primary Endpoint Overall clinical response rateBioWorld
Efficacy Results
   this compound (1.4 mg t.i.d.)54% responder rateBioWorld
   Placebo15% responder rateBioWorld
Statistical Significance Statistically significant difference (p-value not reported)BioWorld
Safety Well toleratedBioWorld
Gastroesophageal Reflux Disease (GERD)

A Phase 1b trial in nocturnal GERD was initiated in September 2006. While the primary focus of this guide is on hypomotility, the effects of this compound on upper GI function are also relevant. In healthy male volunteers, oral administration of this compound (0.2, 1, and 4 mg) was shown to delay liquid gastric emptying and accelerate small intestinal transit. The 4 mg dose also increased the number of migrating motor complexes in the antrum and duodenum.

An exploratory study in subjects with constipation demonstrated that multiple doses of 0.5 mg this compound improved bowel motility. Specifically, in a subgroup with low bowel motility, both the geometric mean and percent elimination of radio-opaque markers increased significantly compared to placebo. Stool frequency also increased after the first week of treatment.

Table 2: Effects of this compound on Bowel Motility in Constipated Subjects

ParameterPlaceboThis compound (0.5 mg b.i.d.)p-valueReference
Percent Elimination (Whole Group) 47.1 ± 36.6%70.4 ± 33.5%< 0.05PubMed
Geometric Mean (Low Motility Group) 5.9 ± 0.57.1 ± 0.9< 0.05PubMed
Percent Elimination (Low Motility Group) 13.3 ± 19.4%60.0 ± 35.8%< 0.05PubMed
Stool Frequency -Increased vs. Placebo< 0.05PubMed

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not widely available in the public domain.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are not available in the published literature. However, based on standard pharmacological methods, the following outlines the likely methodologies employed.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay would be performed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

cluster_0 Radioligand Binding Assay Workflow P1 Prepare cell membranes expressing 5-HT3 receptors P2 Incubate membranes with a fixed concentration of radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron) P1->P2 P3 Add increasing concentrations of unlabeled this compound P2->P3 P4 Separate bound from free radioligand (e.g., via filtration) P3->P4 P5 Quantify bound radioactivity (scintillation counting) P4->P5 P6 Calculate IC50 and Ki values P5->P6

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Methodology Outline:

  • Tissue/Cell Preparation: Homogenize tissues or cells known to express 5-HT3 receptors (e.g., NG108-15 cells, brain cortex) in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a high-affinity 5-HT3 radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Contractility Assay

This ex vivo assay would be used to assess the functional activity of this compound on intestinal smooth muscle.

cluster_0 Isolated Tissue Contractility Assay Workflow T1 Isolate a segment of guinea pig ileum T2 Mount the tissue in an organ bath containing physiological salt solution T1->T2 T3 Apply a baseline tension and allow to equilibrate T2->T3 T4 Add cumulative concentrations of this compound T3->T4 T5 Record isometric contractions using a force transducer T4->T5 T6 Construct concentration-response curves T5->T6

Caption: Workflow for an isolated guinea pig ileum contractility assay.

Methodology Outline:

  • Tissue Dissection: Humanely euthanize a guinea pig and dissect a segment of the distal ileum.

  • Tissue Mounting: Mount the ileal segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Apply a resting tension to the tissue and allow it to equilibrate for a specified period, with regular washes.

  • Drug Addition: Add this compound to the organ bath in a cumulative concentration-dependent manner.

  • Response Measurement: Record the isometric contractions of the tissue using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., acetylcholine or a high potassium solution). Plot the response against the logarithm of the this compound concentration to determine the EC50 and maximum effect (Emax).

In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

This in vivo assay would be used to evaluate the effect of this compound on the rate of transit through the small intestine in a rodent model.

cluster_0 Charcoal Meal GI Transit Assay Workflow A1 Fast mice overnight A2 Administer this compound or vehicle orally A1->A2 A3 After a defined period, administer a charcoal meal orally A2->A3 A4 Euthanize mice after a set time A3->A4 A5 Excise the small intestine A4->A5 A6 Measure the total length of the small intestine and the distance traveled by the charcoal A5->A6 A7 Calculate the percentage of intestinal transit A6->A7

Caption: Workflow for a charcoal meal gastrointestinal transit assay.

Methodology Outline:

  • Animal Preparation: Fast mice overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle control orally at a defined time before the charcoal meal.

  • Charcoal Meal Administration: Administer a non-absorbable marker, such as a suspension of charcoal in a viscous vehicle (e.g., gum acacia), orally.

  • Transit Time: After a predetermined time, humanely euthanize the mice.

  • Measurement: Excise the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.

  • Data Analysis: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed. Compare the transit in this compound-treated animals to that in vehicle-treated controls.

Conclusion

This compound, a 5-HT3 partial agonist, has demonstrated prokinetic effects in both preclinical and clinical settings, supporting its potential as a therapeutic agent for gastrointestinal hypomotility disorders such as IBS-C. The available clinical data from a Phase 2a trial in IBS-C is promising, showing a statistically significant improvement in the overall clinical response rate compared to placebo. While the development of this compound appears to have stalled, the data gathered provides valuable insights into the therapeutic utility of 5-HT3 partial agonism for constipation-related GI disorders. Further research, potentially with analogues or in different patient populations, may build upon the foundation established by the this compound development program. This technical guide serves as a repository of the available scientific information on this compound to aid researchers and drug development professionals in the field of gastroenterology.

References

Methodological & Application

Application Notes and Protocols for Pumosetrag Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag is a partial agonist of the serotonin 5-HT3 receptor, developed for the potential treatment of gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] As a 5-HT3 receptor partial agonist, this compound modulates gastrointestinal motility, making it a subject of interest for drug development professionals.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds targeting the 5-HT3 receptor.

The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This document outlines two key in vitro assays: a functional cell-based calcium flux assay using a recombinant cell line and an ex vivo contractility assay using isolated intestinal tissue.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. The values for this compound are illustrative and should be determined experimentally.

Table 1: In Vitro Functional Potency of 5-HT3 Receptor Agonists in a Calcium Flux Assay

CompoundCell LineEC50 (nM)Maximum Response (% of Serotonin)
Serotonin (Full Agonist)HEK293 expressing human 5-HT3A100100%
This compound HEK293 expressing human 5-HT3A [To Be Determined] [To Be Determined]
m-Chlorophenylbiguanide (m-CPBG)HEK293 expressing human 5-HT3A50100%

Table 2: Ex Vivo Contractility of Guinea Pig Colon in Response to 5-HT3 Receptor Agonists

CompoundTissueEC50 for Contraction (µM)Maximum Contraction (% of KCl-induced)
SerotoninGuinea Pig Colon1100%
This compound Guinea Pig Colon [To Be Determined] [To Be Determined]

Signaling Pathway

Activation of the 5-HT3 receptor by an agonist like this compound initiates a rapid influx of cations, leading to depolarization of the cell membrane. The influx of calcium ions acts as a second messenger, triggering downstream signaling cascades.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) This compound->5HT3_Receptor Binds to Ion_Channel Cation Influx (Na+, Ca2+) 5HT3_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization CaMKII CaMKII Activation Ion_Channel->CaMKII Ca2+ influx leads to ERK ERK1/2 Activation CaMKII->ERK Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) ERK->Cellular_Response G Cell_Seeding Seed HEK293-5HT3A cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Seeding->Dye_Loading Compound_Addition Add this compound or control compounds at various concentrations Dye_Loading->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Data_Analysis Analyze data to determine EC50 and maximum response Measurement->Data_Analysis G Tissue_Preparation Isolate and prepare longitudinal muscle strips from guinea pig colon Organ_Bath_Setup Mount tissue strips in an organ bath containing Krebs solution Tissue_Preparation->Organ_Bath_Setup Equilibration Allow tissue to equilibrate under a constant tension Organ_Bath_Setup->Equilibration Compound_Addition Add cumulative concentrations of this compound or control compounds Equilibration->Compound_Addition Contraction_Measurement Record isometric contractions using a force transducer Compound_Addition->Contraction_Measurement Data_Analysis Analyze contraction amplitude to determine EC50 and maximum response Contraction_Measurement->Data_Analysis

References

Pumosetrag in Rodent Models of Gastroparesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (formerly known as DDP-733 or MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor with prokinetic properties. While clinical development has primarily focused on irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), its mechanism of action suggests potential therapeutic utility in disorders of upper gastrointestinal motility, such as gastroparesis. Gastroparesis, characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Rodent models are crucial for the preclinical evaluation of novel prokinetic agents like this compound.

These application notes provide a summary of the available preclinical data and detailed protocols for evaluating this compound in rodent models relevant to gastroparesis research. It is important to note that, to date, no direct studies have been published assessing the efficacy of this compound specifically in a rodent model of gastroparesis. The dosage information provided is extrapolated from studies on colonic motility in mice, which represents the most relevant available preclinical data.

Quantitative Data Summary

As no direct studies on this compound in rodent gastroparesis models are available, the following table summarizes the reported effective doses in a relevant in vivo model of dysmotility.

Table 1: this compound Dosage in a Murine Model of Impaired Gastrointestinal Motility

Animal ModelSpeciesDrug AdministrationDosage RangeObserved Effect
Clonidine-induced delayed colonic transitMouseNot specifiedDose-dependentRestoration of colonic propulsion

Note: The specific dosages from the clonidine-induced transit study were not available in the public domain. Researchers should consider a dose-ranging study to determine the optimal dose for gastric emptying effects.

Experimental Protocols

Rodent Model of Diabetic Gastroparesis (Streptozotocin-Induced)

This protocol describes the induction of Type 1 diabetes in rats, a common method for creating a model of diabetic gastroparesis.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose monitoring system

  • Insulin (optional, for animal welfare)

  • Standard rat chow and water

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast the rats for 6-8 hours before STZ injection, with free access to water[1].

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 65 mg/mL. Protect the solution from light.

  • STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg body weight[2]. Control animals should receive an equivalent volume of citrate buffer.

  • Hyperglycemia Confirmation: Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Model Development: Gastroparesis typically develops over several weeks. It is recommended to assess gastric emptying 4-8 weeks after the confirmation of diabetes.

  • Animal Monitoring: Monitor the animals' health daily. Provide supportive care as needed, which may include supplemental hydration or low-dose, long-acting insulin to manage severe hyperglycemia and prevent excessive weight loss, while still maintaining a diabetic state.

Measurement of Gastric Emptying (Phenol Red Meal Assay)

This protocol details a common and reliable method for assessing gastric emptying in rodents.

Materials:

  • Test Meal: 1.5% methylcellulose in water containing 0.5 mg/mL phenol red.

  • This compound solution (or vehicle for control)

  • 0.1 N NaOH

  • Protein precipitation reagent (e.g., 20% trichloroacetic acid)

  • Spectrophotometer

  • Stomach tube for gavage

  • Surgical instruments for dissection

Procedure:

  • Fasting: Fast the animals (e.g., diabetic and control rats) for 12-24 hours overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, i.p.) at a predetermined time before the test meal (e.g., 30-60 minutes).

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage[3]. Record the exact time of administration.

  • Euthanasia and Stomach Removal: At a specific time point after the meal (e.g., 20 or 30 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach and remove it.

  • Phenol Red Extraction:

    • Place the entire stomach in a tube with a known volume of 0.1 N NaOH (e.g., 10 mL) and homogenize.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Take an aliquot of the supernatant and add a protein precipitating agent.

    • Centrifuge the mixture.

    • Add an aliquot of the resulting supernatant to 0.1 N NaOH to develop the color.

  • Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

  • Calculation of Gastric Emptying:

    • To determine the total amount of phenol red administered, a separate group of animals is sacrificed immediately after gavage, and the phenol red is extracted from their stomachs.

    • Gastric emptying (%) is calculated as:

Signaling Pathways and Experimental Workflow

Signaling_Pathway

Caption: this compound's 5-HT3 receptor partial agonism.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment and Measurement cluster_analysis Data Analysis Induction Induce Diabetic Gastroparesis (STZ) Confirmation Confirm Hyperglycemia Induction->Confirmation Development Allow for Gastroparesis Development (4-8 weeks) Confirmation->Development Fasting Fast Animals Development->Fasting Drug_Admin Administer this compound or Vehicle Fasting->Drug_Admin Meal_Admin Administer Phenol Red Meal Drug_Admin->Meal_Admin Euthanasia Euthanize and Collect Stomachs Meal_Admin->Euthanasia Extraction Extract Phenol Red Euthanasia->Extraction Measurement Measure Absorbance Extraction->Measurement Calculation Calculate Gastric Emptying (%) Measurement->Calculation

Caption: Workflow for evaluating this compound in a rodent model of gastroparesis.

References

Application Notes and Protocols for Pumosetrag in Functional Dyspepsia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional dyspepsia (FD) is a prevalent and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic cause. The pathophysiology of FD is complex and multifactorial, involving delayed gastric emptying, impaired gastric accommodation to a meal, visceral hypersensitivity, and altered gut-brain interactions. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a crucial role in regulating gastrointestinal motility and sensation.

Pumosetrag (DDP733) is a potent and selective partial agonist of the 5-HT3 receptor. While 5-HT3 receptor antagonists are established antiemetics, partial agonists like this compound are being investigated for their potential prokinetic effects. By attenuating the full effects of serotonin at the 5-HT3 receptor, partial agonists may help normalize gut function without causing the significant constipation associated with full antagonists[1]. Preclinical studies have shown that this compound stimulates colonic contractility and propulsion in animal models[2]. Although primarily investigated for irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), its mechanism of action suggests therapeutic potential in functional dyspepsia, particularly in patients with delayed gastric emptying.

These application notes provide a comprehensive overview of the methodologies and protocols for investigating the efficacy and mechanism of action of this compound in preclinical and clinical models of functional dyspepsia.

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel expressed on enteric neurons, including intrinsic primary afferent neurons (IPANs) and vagal afferents. In the gastrointestinal tract, the release of serotonin from enterochromaffin cells activates these receptors.

As a partial agonist, this compound is hypothesized to modulate the activity of the 5-HT3 receptor, leading to a prokinetic effect that may be beneficial in functional dyspepsia. The binding of this compound to the 5-HT3 receptor is thought to induce a conformational change that allows for a limited influx of cations (Na+, K+, Ca2+), resulting in neuronal depolarization. This controlled stimulation may enhance acetylcholine release from myenteric neurons, thereby promoting smooth muscle contraction and accelerating gastric emptying. Unlike a full agonist, a partial agonist would not oversaturate the receptors, potentially avoiding the adverse effects of excessive stimulation.

Pumosetrag_Signaling_Pathway cluster_0 Enterochromaffin Cell cluster_1 Enteric Neuron cluster_2 Smooth Muscle Cell EC EC Cell Receptor 5-HT3 Receptor (Ligand-gated ion channel) EC->Receptor 5-HT (Serotonin) (Full Agonist) EN Myenteric Neuron SMC Gastric Smooth Muscle Cell EN->SMC Acetylcholine (ACh) Release Receptor->EN Cation Influx (Na+, K+, Ca2+) Depolarization Contraction Increased Gastric Motility & Gastric Emptying SMC->Contraction Contraction This compound This compound (Partial Agonist) This compound->Receptor

Figure 1: this compound's Proposed Signaling Pathway in Gastric Motility.

Preclinical Research Protocols

Animal models are essential for evaluating the initial efficacy and mechanism of action of this compound in functional dyspepsia.

Iodoacetamide-Induced Gastritis Model of Functional Dyspepsia

This model mimics key features of functional dyspepsia, including delayed gastric emptying and visceral hypersensitivity[3][4][5].

Experimental Workflow:

Preclinical_Workflow cluster_0 Model Induction cluster_1 Treatment Phase (Adulthood) cluster_2 Outcome Assessment Induction Administer 0.1% Iodoacetamide in 2% sucrose to neonatal rats (e.g., postnatal days 8-13) Randomization Randomize adult rats into: - Vehicle Control - this compound (dose range) Induction->Randomization Maturation Dosing Daily oral gavage of this compound or vehicle for a specified period (e.g., 14 days) Randomization->Dosing GE Gastric Emptying Assay (e.g., phenol red or scintigraphy) Dosing->GE GA Gastric Accommodation (e.g., barostat) Dosing->GA VS Visceral Sensitivity (e.g., gastric distension) Dosing->VS

Figure 2: Preclinical Experimental Workflow for this compound in FD.

Detailed Protocols:

  • Model Induction: Neonatal male Sprague-Dawley rats receive daily oral gavage of 0.1% iodoacetamide in 2% sucrose from postnatal day 8 to 13. Control animals receive only the 2% sucrose vehicle. The rats are then weaned and allowed to mature to adulthood (8-10 weeks).

  • Treatment: Adult rats are randomized into treatment groups: vehicle control and this compound at various doses (e.g., 0.1, 0.3, and 1.0 mg/kg). This compound or vehicle is administered daily via oral gavage for 14 days.

  • Gastric Emptying Assay:

    • Following an overnight fast, rats are gavaged with a non-nutrient, non-absorbable marker such as phenol red (0.5 mg/mL in 1.5% methylcellulose).

    • After a set time (e.g., 20 minutes), animals are euthanized, and the stomach is clamped and removed.

    • The stomach contents are homogenized, and the concentration of phenol red is determined spectrophotometrically.

    • Gastric emptying is calculated as: (1 - (amount of phenol red recovered from the stomach / amount of phenol red administered)) x 100%.

  • Gastric Accommodation Measurement:

    • Anesthetized rats are surgically fitted with a gastric barostat balloon.

    • After a recovery period, fasting gastric volume is measured at a constant pressure (e.g., 6 mmHg).

    • A liquid nutrient meal is infused into the stomach, and the change in intragastric volume is recorded to assess accommodation.

  • Visceral Sensitivity Assessment:

    • Conscious rats are fitted with a gastric balloon.

    • The balloon is distended to various pressures, and the visceromotor response (abdominal muscle contractions) is quantified.

Clinical Research Protocols

Based on the completed Phase IIa trial of this compound in GERD, a robust clinical trial in functional dyspepsia can be designed.

Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study in Functional Dyspepsia

Study Objectives:

  • Primary: To evaluate the effect of this compound on symptoms of postprandial distress syndrome (PDS) in patients with functional dyspepsia.

  • Secondary: To assess the effect of this compound on gastric emptying and accommodation, and to evaluate its safety and tolerability.

Patient Population:

  • Adults (18-65 years) meeting the Rome IV criteria for functional dyspepsia, with PDS as the predominant subtype.

  • Exclusion criteria would include organic gastrointestinal diseases, previous upper gastrointestinal surgery, and use of medications known to affect gastrointestinal motility.

Experimental Workflow:

Clinical_Workflow cluster_0 Screening & Baseline cluster_1 Treatment Phase (e.g., 4 weeks) cluster_2 End of Treatment Assessment Screening Screening for eligibility (Rome IV criteria for FD) Baseline Baseline assessments: - Symptom severity (e.g., NDI) - Gastric Emptying Scintigraphy - Nutrient Drink Test Screening->Baseline Randomization Randomization to: - Placebo - this compound 0.2 mg - this compound 0.5 mg - this compound 0.8 mg Baseline->Randomization Dosing Daily oral administration of investigational product Randomization->Dosing EOT_Assess Repeat assessments: - Symptom severity - Gastric Emptying Scintigraphy - Nutrient Drink Test Dosing->EOT_Assess Safety Safety and tolerability monitoring (Adverse events, labs, ECGs) Dosing->Safety

Figure 3: Clinical Trial Workflow for this compound in FD.

Detailed Protocols:

  • Symptom Assessment:

    • The Nepean Dyspepsia Index (NDI) or a similar validated questionnaire can be used to assess the severity and frequency of FD symptoms at baseline and at the end of treatment.

    • Daily symptom diaries can also be employed to capture real-time symptom data.

  • Gastric Emptying Scintigraphy:

    • Patients consume a standardized radiolabeled meal (e.g., 99mTc-sulfur colloid mixed with eggs).

    • Scintigraphic images are acquired at multiple time points (e.g., 0, 1, 2, and 4 hours) to measure the rate of gastric emptying.

    • The percentage of the meal remaining in the stomach at each time point is calculated.

  • Nutrient Drink Test:

    • Following an overnight fast, patients consume a liquid nutrient meal (e.g., Ensure, 1.5 kcal/mL) at a constant rate (e.g., 30 mL/min).

    • Patients are instructed to drink until they reach maximum satiety.

    • The maximum tolerated volume is recorded.

    • Symptoms of fullness, bloating, and nausea are rated on a visual analog scale (VAS) at regular intervals during and after the test.

Data Presentation

All quantitative data from preclinical and clinical studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Functional Dyspepsia

ParameterVehicle ControlThis compound (0.1 mg/kg)This compound (0.3 mg/kg)This compound (1.0 mg/kg)
Gastric Emptying (%)
Gastric Accommodation (Δ mL)
Visceromotor Response (AUC)

Table 2: Clinical Efficacy of this compound in Patients with Functional Dyspepsia

ParameterPlaceboThis compound (0.2 mg)This compound (0.5 mg)This compound (0.8 mg)
Change in NDI Symptom Score
Gastric Emptying T½ (min)
Maximum Tolerated Volume (mL)
Post-drink Symptom Score (VAS)

Table 3: Safety and Tolerability of this compound in a Phase IIa Clinical Trial

Adverse EventPlacebo (n=)This compound (0.2 mg) (n=)This compound (0.5 mg) (n=)This compound (0.8 mg) (n=)
Headache
Nausea
Diarrhea
Constipation
Dizziness

Note: Data in tables are placeholders and should be populated with actual experimental results.

Conclusion

This compound, with its partial agonism at the 5-HT3 receptor, presents a novel therapeutic approach for functional dyspepsia. The protocols outlined in these application notes provide a framework for a comprehensive evaluation of its efficacy and mechanism of action in both preclinical and clinical settings. By focusing on key pathophysiological features of FD, such as delayed gastric emptying and impaired gastric accommodation, researchers can effectively assess the therapeutic potential of this compound for this challenging condition. Careful adherence to standardized methodologies and clear data presentation will be crucial for advancing our understanding of this compound's role in the management of functional dyspepsia.

References

Pumosetrag Clinical Trial Methodology for GERD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial methodology for Pumosetrag in the context of Gastroesophageal Reflux Disease (GERD). The information is based on a significant Phase IIa, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and pharmacodynamics of multiple dose levels of this compound.

Mechanism of Action

This compound is a partial agonist of the serotonin 5-HT3 receptor. In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons. Activation of these receptors is involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. As a partial agonist, this compound modulates the activity of these receptors, which is hypothesized to reduce the frequency of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, without completely blocking the receptor's function.

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Receptor 5-HT3 Receptor (Ligand-gated ion channel) This compound->Receptor Binds as partial agonist IonChannel Cation Influx (Na+, K+, Ca2+) Receptor->IonChannel Induces submaximal channel opening Depolarization Membrane Depolarization IonChannel->Depolarization Neurotransmitter Modulated Neurotransmitter Release Depolarization->Neurotransmitter Effect Modulation of GI Motility and Sensation Neurotransmitter->Effect

Caption: this compound's partial agonism on 5-HT3 receptors leads to modulated cation influx and neurotransmitter release.

Clinical Trial Design and Population

The pivotal study was a Phase IIa, randomized, double-blind, placebo-controlled clinical trial involving 223 patients diagnosed with GERD.[1][2]

Parameter Description
Study Design Phase IIa, Randomized, Double-Blind, Placebo-Controlled
Number of Participants 223
Participant Profile Patients with a history of GERD symptoms, such as heartburn and/or regurgitation, particularly after consuming a reflux-inducing meal.
Intervention Groups - this compound 0.2 mg- this compound 0.5 mg- this compound 0.8 mg- Placebo
Treatment Duration 7 days

Experimental Workflow

cluster_workflow Clinical Trial Workflow Screening Patient Screening (n=223 with GERD) Randomization Randomization Screening->Randomization Pumosetrag_02 This compound 0.2 mg Randomization->Pumosetrag_02 Pumosetrag_05 This compound 0.5 mg Randomization->Pumosetrag_05 Pumosetrag_08 This compound 0.8 mg Randomization->Pumosetrag_08 Placebo Placebo Randomization->Placebo Treatment 7-Day Treatment Period Pumosetrag_02->Treatment Pumosetrag_05->Treatment Pumosetrag_08->Treatment Placebo->Treatment Post_Treatment Post-Treatment Assessment Treatment->Post_Treatment

Caption: Overview of the patient journey through the this compound clinical trial.

Experimental Protocols

Administration of Refluxogenic Meal

Prior to and following the 7-day treatment period, participants consumed a standardized refluxogenic meal to provoke GERD symptoms for assessment.[1][2] While the exact composition of the meal from the this compound trial is not publicly available, a typical high-fat, high-calorie meal used in similar studies to induce reflux includes items such as:

  • Hamburgers or other fatty meats

  • French fries

  • Chocolate

  • Carbonated beverages

  • Orange or tomato juice

The meal is standardized across all participants to ensure consistency in symptom provocation.

Esophageal Manometry and 24-Hour pH/Impedance Monitoring

This procedure was conducted before and after the treatment period to objectively measure esophageal function and reflux events.[1]

Objective: To measure lower esophageal sphincter pressure (LESP) and to quantify the frequency and duration of acid and non-acid reflux episodes.

Procedure:

  • Catheter Placement: A thin, flexible catheter with pressure and impedance/pH sensors is passed through the participant's nostril, down the esophagus, and into the stomach. The correct positioning is typically confirmed by manometry.

  • Manometry: The pressure sensors along the catheter measure the contractility of the esophageal muscles and the resting pressure of the lower esophageal sphincter.

  • 24-Hour Monitoring: The catheter is left in place for 24 hours to continuously record pH levels and changes in electrical impedance.

    • pH Monitoring: Detects acidic reflux events (pH < 4).

    • Impedance Monitoring: Detects the movement of fluid (both acidic and non-acidic) from the stomach into the esophagus.

  • Data Collection: The catheter is connected to a portable data logger that the participant wears. Participants are instructed to maintain a diary of their symptoms, meals, and sleep periods to correlate with the recorded data.

Efficacy Endpoints and Results

The primary efficacy endpoints of the study focused on the change in the number of acid reflux episodes and the percentage of time the esophageal pH was below 4.

Quantitative Data Summary
Treatment Group Mean Number of Acid Reflux Episodes (± SE) Percentage of Time with Esophageal pH < 4
Placebo13.3 ± 1.116%
This compound 0.2 mg10.8 ± 1.1Not Reported
This compound 0.5 mg9.5 ± 1.110%
This compound 0.8 mg9.9 ± 1.110%

Data sourced from Choung et al., 2014.

Key Findings:

  • This compound at all tested doses significantly reduced the number of acid reflux episodes compared to placebo (p < 0.05).

  • The 0.5 mg and 0.8 mg doses of this compound significantly decreased the percentage of time the esophageal pH was below 4 compared to placebo (p < 0.05).

  • There was no significant change observed in lower esophageal sphincter pressure (LESP) across the treatment groups.

  • Despite the reduction in reflux events, there was no significant improvement in overall GERD symptoms reported by the patients during the one-week treatment period.

Safety and Tolerability

The available literature from the Phase IIa study suggests that this compound was generally well-tolerated. However, a detailed breakdown of specific adverse events and their frequencies is not publicly available. In clinical trials of 5-HT3 receptor modulators, potential side effects can include headache, constipation, or diarrhea.

Conclusion and Future Directions

The clinical trial methodology for this compound in GERD demonstrates a robust approach to evaluating a novel therapeutic agent. The use of a standardized refluxogenic meal and objective measurements through esophageal manometry and pH/impedance monitoring provides a clear pharmacodynamic assessment. The results indicate that this compound has a measurable effect on reducing acid reflux events. However, the lack of symptomatic improvement in the short term suggests that further investigation into the optimal dosing, treatment duration, and patient population is warranted. Future studies could explore the efficacy of this compound over a longer treatment period and in patients with specific GERD phenotypes, such as those with a high frequency of non-acid reflux.

References

Application Notes and Protocols for the Preclinical Administration of Pumosetrag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor.[1] It has demonstrated prokinetic activity in the gastrointestinal (GI) tract and has been investigated for its therapeutic potential in disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] this compound's mechanism of action involves the modulation of gastrointestinal motility and secretion through its interaction with 5-HT3 receptors located on enteric neurons.[1]

These application notes provide a comprehensive overview of the administration of this compound in preclinical research settings. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound.

Data Presentation

In Vitro Efficacy of this compound
SpeciesTissueAgonist ActivityPotencyAntagonist Blockade
RatJejunum, Ileum, Distal ColonLower efficacy than 5-HTSimilar to 5-HT in proximal colonResponses inhibited by ondansetron
Guinea PigIntestine (all regions)Greater efficacy than 5-HTGreater potency than 5-HTResponses inhibited by ondansetron
MouseIntestineLittle to no response--

Table compiled from information in[3].

Preclinical Pharmacokinetics of this compound
SpeciesRoute of AdministrationHalf-life (t½)BioavailabilityKey Findings
RatOral1.6 - 4.4 hoursHighWell absorbed after oral administration.
DogOral1.6 - 4.4 hoursHighWell absorbed after oral administration.

Table compiled from information in preclinical studies mentioned in. Specific Cmax and AUC data were not available in the searched literature.

Signaling Pathway

Activation of the 5-HT3 receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This depolarization can trigger the release of other neurotransmitters, thereby modulating neuronal signaling in the enteric nervous system and influencing gastrointestinal motility and secretion.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Prepare Longitudinal Muscle Strips A1->A2 B1 Mount Tissue in Organ Bath B2 Equilibrate (60 min) B1->B2 B3 Generate 5-HT Concentration-Response Curve B2->B3 B4 Wash and Re-equilibrate B3->B4 C1 Calculate EC50 and Emax B3->C1 B5 Generate this compound Concentration-Response Curve B4->B5 B6 Pre-incubate with Antagonist B4->B6 B5->C1 B7 Generate this compound Concentration-Response Curve (with Antagonist) B6->B7 C3 Assess Antagonist Shift B7->C3 C2 Compare Potency and Efficacy C1->C2 In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Fast Mice (18-24h) B1 Administer this compound or Vehicle (p.o.) B2 Administer Charcoal Meal (p.o.) B1->B2 B3 Euthanize Mice B2->B3 B4 Dissect Small Intestine B3->B4 C1 Measure Intestinal Length and Charcoal Transit Distance B4->C1 C2 Calculate % Transit C1->C2 C3 Statistical Comparison C2->C3

References

Application Notes and Protocols: Pumosetrag in Combination with Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) are the cornerstone of GERD management, a significant portion of patients experience persistent symptoms despite optimal PPI therapy. This has spurred research into adjunctive therapies that can address the underlying pathophysiology not targeted by acid suppression alone.

Pumosetrag, a selective partial agonist of the 5-HT3 receptor, has been investigated for its potential to reduce reflux events. This document provides detailed application notes and protocols for researchers studying the combination of this compound with proton pump inhibitors for the treatment of GERD.

Rationale for Combination Therapy

The combination of this compound and a proton pump inhibitor (PPI) is predicated on their complementary mechanisms of action to address both the chemical and mechanical aspects of gastroesophageal reflux disease (GERD).

  • Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, esomeprazole, and lansoprazole, are highly effective at reducing gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This leads to an increase in intragastric pH, reducing the acidity of the refluxate and thereby alleviating symptoms like heartburn and allowing for the healing of erosive esophagitis.[1]

  • This compound: As a partial 5-HT3 receptor agonist, this compound is designed to modulate gastrointestinal motility.[3] The 5-HT3 receptors are ligand-gated ion channels present on enteric neurons that influence gut motility and secretion.[4] By acting on these receptors, this compound may enhance gut motility, which could potentially reduce the frequency of reflux events.

The therapeutic strategy of combining a PPI with a prokinetic agent aims to provide a dual benefit: the PPI reduces the caustic nature of the refluxate, while the prokinetic agent, in this case, this compound, may decrease the number of reflux episodes. This approach is particularly relevant for patients with PPI-refractory GERD, where acid suppression alone is insufficient to control symptoms.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and PPIs are visualized below.

cluster_this compound This compound Pathway cluster_ppi Proton Pump Inhibitor (PPI) Pathway This compound This compound HT3R 5-HT3 Receptor (Ligand-gated ion channel) This compound->HT3R Partial Agonist Neuron Enteric Neuron HT3R->Neuron Activates Motility Modulation of Gastrointestinal Motility Neuron->Motility Regulates PPI Proton Pump Inhibitor (e.g., Omeprazole) ProtonPump H+/K+ ATPase (Proton Pump) PPI->ProtonPump Irreversible Inhibitor ParietalCell Gastric Parietal Cell ProtonPump->ParietalCell Located in AcidSecretion Decreased Gastric Acid Secretion ParietalCell->AcidSecretion Function

Figure 1: Signaling Pathways of this compound and PPIs.

Quantitative Data Summary

While direct clinical trial data on the this compound-PPI combination is limited, data from a study on this compound monotherapy in GERD patients provides valuable insights into its potential efficacy.

ParameterPlaceboThis compound (0.2 mg)This compound (0.5 mg)This compound (0.8 mg)
Number of Acid Reflux Episodes 13.3 ± 1.110.8 ± 1.19.5 ± 1.19.9 ± 1.1
Percentage of Time with pH <4 16%Not Reported10%10%
Data from a randomized, double-blind, placebo-controlled study on this compound in GERD patients.

Experimental Protocols

The following are detailed, hypothetical protocols for preclinical and clinical studies evaluating the combination of this compound and a PPI, based on established methodologies.

Preclinical Evaluation in a Rodent Model of GERD

This protocol outlines a study to assess the efficacy of this compound in combination with omeprazole in a rat model of reflux esophagitis.

cluster_workflow Preclinical Experimental Workflow start Start: Acclimatize Rats induction Induce Reflux Esophagitis (Surgical Ligation) start->induction grouping Randomize into 4 Groups: 1. Vehicle (Control) 2. Omeprazole 3. This compound 4. Omeprazole + this compound induction->grouping treatment Daily Oral Gavage for 7 Days grouping->treatment monitoring Monitor Body Weight and Clinical Signs treatment->monitoring euthanasia Euthanize on Day 8 monitoring->euthanasia collection Collect Esophageal Tissue and Gastric Contents euthanasia->collection analysis Analyze: - Esophageal Lesion Score - Histopathology - Gastric pH collection->analysis end End: Data Analysis analysis->end

Figure 2: Preclinical Study Workflow.

1. Animal Model:

  • Species: Male Wistar rats (200-250g).

  • Model: Reflux esophagitis induced by surgical ligation of the pylorus and the transitional region between the forestomach and the glandular portion.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Group 2: Omeprazole (20 mg/kg, oral gavage).

  • Group 3: this compound (e.g., 0.5 mg/kg, oral gavage).

  • Group 4: Omeprazole (20 mg/kg) + this compound (e.g., 0.5 mg/kg), co-administered orally.

3. Procedure:

  • Acclimatization: House rats in standard conditions for at least one week before the experiment.

  • Induction of Reflux Esophagitis: Anesthetize rats and perform the surgical ligation as described in established models.

  • Dosing: Administer the respective treatments orally once daily for 7 consecutive days, starting 24 hours after surgery.

  • Monitoring: Record body weight and observe clinical signs daily.

  • Termination: On day 8, euthanize the animals.

  • Sample Collection: Collect the esophagus and stomach. Measure the pH of the gastric contents.

  • Analysis:

    • Macroscopic Evaluation: Score the severity of esophageal lesions.

    • Histopathology: Fix esophageal tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of inflammation, ulceration, and epithelial thickness.

Clinical Trial Protocol: Add-on Therapy in PPI-Refractory GERD

This protocol describes a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound as an add-on therapy in patients with GERD who have persistent symptoms despite stable PPI treatment. This design is based on a known clinical trial for this compound in this patient population.

cluster_workflow Clinical Trial Workflow screening Screening & Baseline (Patients on stable PPI) randomization Randomization (1:1) screening->randomization group_a Group A: This compound (e.g., 0.5 mg) + PPI randomization->group_a group_b Group B: Placebo + PPI randomization->group_b treatment 8-Week Treatment Period group_a->treatment group_b->treatment assessments Assessments at Week 4 & 8: - Symptom Questionnaires - 24-hr pH-impedance monitoring - Safety Labs treatment->assessments follow_up 4-Week Follow-up assessments->follow_up end End of Study follow_up->end

Figure 3: Clinical Trial Workflow.

1. Study Population:

  • Adult patients (18-65 years) with a diagnosis of GERD and persistent symptoms (e.g., heartburn, regurgitation) for at least 3 days a week, despite being on a stable dose of a PPI for at least 8 weeks.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Screening Phase (2-4 weeks): Confirm eligibility and establish baseline symptom severity while patients continue their stable PPI regimen.

  • Treatment Phase (8 weeks): Eligible patients are randomized to receive either this compound (e.g., 0.5 mg once daily) or a matching placebo, in addition to their ongoing PPI therapy.

  • Follow-up Phase (4 weeks): Monitor for any persistent effects or adverse events after discontinuation of the study drug.

3. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the weekly frequency of GERD-related symptoms as measured by a validated patient-reported outcome questionnaire.

  • Secondary Efficacy Endpoints:

    • Proportion of patients with a 50% or greater reduction in symptom frequency.

    • Change from baseline in the number of acid and non-acid reflux events, and the percentage of time with esophageal pH < 4, as measured by 24-hour multichannel intraluminal impedance-pH monitoring.

    • Change in quality of life scores.

  • Safety and Tolerability: Incidence of adverse events, changes in vital signs, ECGs, and clinical laboratory tests.

Potential Pharmacokinetic Interactions

Co-administration of this compound and PPIs necessitates an evaluation of potential pharmacokinetic drug-drug interactions.

  • Metabolism: Both this compound and many PPIs are metabolized by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, omeprazole and esomeprazole are known to be metabolized by and are inhibitors of CYP2C19. The metabolic pathway of this compound should be characterized to assess the potential for competitive inhibition or induction of CYP enzymes when co-administered with a PPI. A drug-drug interaction study, such as the one conducted for SSP-002358 and omeprazole, would be necessary to determine if dose adjustments are required.

  • Absorption: PPIs increase intragastric pH, which can alter the absorption of pH-dependent drugs. The impact of elevated gastric pH on the solubility and absorption of this compound should be investigated.

Safety and Tolerability

The safety profile of the combination therapy should be carefully monitored.

  • This compound: As a 5-HT3 receptor partial agonist, potential side effects may include gastrointestinal symptoms.

  • PPIs: Long-term use of PPIs has been associated with potential adverse effects, which should be considered in the context of combination therapy.

  • Combination: The incidence and severity of adverse events in the combination therapy group should be compared to the PPI monotherapy group in clinical trials.

Conclusion

The combination of this compound and proton pump inhibitors represents a logical therapeutic strategy for patients with GERD, particularly those who are refractory to PPI monotherapy. The provided protocols offer a framework for the preclinical and clinical evaluation of this combination, focusing on both efficacy and safety. Further research is warranted to fully elucidate the clinical utility of this combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pumosetrag Stability in Physiological Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Pumosetrag in physiological solutions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound during your experiments.

Issue Potential Cause Recommended Solution
Rapid loss of this compound potency in solution. Oxidative Degradation: The thienopyridine core of this compound is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions.Inert Atmosphere: Prepare and handle all this compound solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
Use of Antioxidants: Add an appropriate antioxidant to your physiological buffer. Common choices for amine-containing drugs include ascorbic acid (0.02-0.1%) or propyl gallate.[1]
Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions that can catalyze oxidation.
Precipitation or cloudiness of the this compound solution over time. pH-Dependent Instability: this compound contains an amide bond that can be susceptible to hydrolysis at non-optimal pH values. Extreme pH levels can accelerate this degradation, potentially leading to less soluble degradation products.[2]pH Control: Maintain the pH of your physiological solution within a stable range, ideally between pH 4 and 6, using a suitable buffer system (e.g., citrate or acetate buffer).[2] Avoid highly acidic or alkaline conditions.
Poor Solubility of Degradants: Degradation products may have lower solubility than the parent this compound molecule.Solubilizing Agents: Consider the use of solubilizing excipients, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which can form inclusion complexes with this compound and its degradation products, enhancing their stability and solubility.[3][4]
Inconsistent experimental results. Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the this compound molecule.Light Protection: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Inadequate Analytical Method: The analytical method used may not be stability-indicating, failing to separate this compound from its degradation products.Method Validation: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively resolve this compound from all potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in physiological solutions?

A1: Based on its chemical structure, which includes a thienopyridine core and an amide linkage, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The thiophene ring and the nitrogen-containing heterocyclic system are susceptible to oxidation.

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly in non-neutral pH conditions.

This compound This compound Oxidation Oxidative Stress (O₂, Metal Ions, Light) This compound->Oxidation leads to Hydrolysis Hydrolytic Stress (pH, Temperature) This compound->Hydrolysis leads to Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products Hydrolysis->Hydrolyzed_Products cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Pumosetrag_Stock Prepare this compound Stock Solution (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Pumosetrag_Stock->Acid Expose aliquots to Base Base Hydrolysis (e.g., 0.1 M NaOH) Pumosetrag_Stock->Base Expose aliquots to Oxidation Oxidation (e.g., 3% H₂O₂) Pumosetrag_Stock->Oxidation Expose aliquots to Photo Photolysis (UV/Vis light) Pumosetrag_Stock->Photo Expose aliquots to Thermal Thermal Stress (e.g., 80°C) Pumosetrag_Stock->Thermal Expose aliquots to Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC cluster_prep Solution Preparation cluster_storage Storage and Handling Buffer Prepare Physiological Buffer (e.g., Citrate Buffer, pH 5.0) Degas Degas Buffer with Nitrogen for 15-20 minutes Buffer->Degas Additives Add Stabilizers: - Antioxidant (e.g., Ascorbic Acid) - Chelating Agent (e.g., EDTA) Degas->Additives This compound Dissolve this compound to final concentration Additives->this compound Store Store in amber vials under Nitrogen headspace This compound->Store Refrigerate Refrigerate at 2-8°C Store->Refrigerate

References

Mitigating nausea as a side effect of Pumosetrag

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating nausea as a side effect of Pumosetrag.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as MKC-733 or DDP-733) is an orally available, selective partial agonist for the serotonin 5-HT3 receptor.[1][2] It has been investigated for its gastroprokinetic effects in treating conditions like irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][3]

Q2: Why does this compound cause nausea?

Nausea is a known side effect of 5-HT3 receptor agonists.[2] The 5-HT3 receptor is a ligand-gated ion channel involved in the vomiting reflex. When activated by serotonin or an agonist like this compound, these receptors, located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, can stimulate the signaling pathways that lead to the sensation of nausea and the act of vomiting.

Q3: Is there clinical data on the incidence of nausea with this compound?

Q4: What is the signaling pathway involved in 5-HT3 receptor-mediated nausea?

Chemotherapeutic agents or 5-HT3 agonists can cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) in the brainstem. There is also a central pathway where agonists can act directly on 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the area postrema, which in turn activate the vomiting center in the medulla oblongata.

G cluster_0 Gastrointestinal Tract cluster_1 Brainstem Enterochromaffin Cells Enterochromaffin Cells Serotonin (5-HT) Serotonin (5-HT) Enterochromaffin Cells->Serotonin (5-HT) Release Vagal Afferent Nerves Vagal Afferent Nerves NTS NTS Vagal Afferent Nerves->NTS Signal Transmission This compound (Peripheral) This compound (Peripheral) 5-HT3 Receptor (Peripheral) 5-HT3 Receptor (Peripheral) This compound (Peripheral)->5-HT3 Receptor (Peripheral) Agonist Serotonin (5-HT)->5-HT3 Receptor (Peripheral) Binds 5-HT3 Receptor (Peripheral)->Vagal Afferent Nerves Activates Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Nucleus of the Solitary Tract (NTS) Nucleus of the Solitary Tract (NTS) Vomiting Center Vomiting Center Nausea & Emesis Nausea & Emesis Vomiting Center->Nausea & Emesis This compound (Central) This compound (Central) 5-HT3 Receptor (Central) 5-HT3 Receptor (Central) This compound (Central)->5-HT3 Receptor (Central) Agonist CTZ CTZ 5-HT3 Receptor (Central)->CTZ Activates CTZ->Vomiting Center Activates NTS->Vomiting Center Activates

Figure 1. Signaling pathway of 5-HT3 receptor-mediated nausea.

Troubleshooting Guide: Mitigating this compound-Induced Nausea

This guide provides potential strategies to mitigate nausea observed during experiments with this compound. These are based on established mechanisms of antiemetic drugs.

Table 1: Potential Mitigation Strategies for this compound-Induced Nausea

StrategyMechanism of ActionRationale for Use with this compoundPotential Efficacy & Considerations
5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron)Competitive antagonists of the 5-HT3 receptor.Directly compete with this compound at the 5-HT3 receptor, thereby reducing its agonistic effects that lead to nausea.High: Likely to be the most effective strategy. In a rat pica model, a 5-HT3 receptor antagonist (granisetron) significantly inhibited nausea-like behavior induced by a substance that activates serotonergic pathways.
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone)Block dopamine D2 receptors in the chemoreceptor trigger zone (CTZ).The CTZ is a key area in the brainstem involved in the vomiting reflex, and its activity can be modulated by dopamine. D2 antagonists can reduce the sensitivity of the CTZ to emetic stimuli.Moderate: May be effective, especially if there is a central component to this compound-induced nausea. In a rat pica model, a D2 antagonist (prochlorperazine) showed significant inhibition of nausea-like behavior.
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant, Fosaprepitant)Block the binding of substance P to NK1 receptors in the brainstem's vomiting center.Substance P and NK1 receptors are involved in the delayed phase of emesis and can be a downstream pathway activated by various emetic stimuli.Moderate to Low: May be more effective for delayed nausea. NK1 antagonists are often used in combination with 5-HT3 antagonists for chemotherapy-induced nausea. A study on teriparatide-induced pica showed that an NK1 antagonist (fosaprepitant) was effective.

Experimental Protocols

The following are detailed methodologies for key experiments to test the efficacy of antiemetic agents in mitigating this compound-induced nausea.

In Vivo Model 1: Ferret Emesis Model

The ferret is a well-established model for studying emesis as its vomiting reflex is similar to that of humans.

Objective: To assess the efficacy of a test antiemetic in reducing the number of retching and vomiting episodes induced by this compound.

Materials:

  • Male ferrets (1-1.5 kg)

  • This compound

  • Test antiemetic (e.g., Ondansetron, Metoclopramide, Aprepitant)

  • Vehicle control (e.g., saline)

  • Observation cages with video recording

Procedure:

  • Acclimatization: House ferrets individually and allow them to acclimate for at least 7 days before the experiment.

  • Fasting: Fast the ferrets for 18 hours prior to drug administration, with water available ad libitum.

  • Grouping: Randomly assign ferrets to experimental groups (e.g., Vehicle + this compound, Antiemetic + this compound).

  • Antiemetic Administration: Administer the test antiemetic or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before this compound administration (typically 30-60 minutes).

  • This compound Administration: Administer an emetogenic dose of this compound. The dose should be determined in a pilot study.

  • Observation: Place the ferrets in individual observation cages and record their behavior for a period of 4-6 hours.

  • Data Analysis: Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content). Compare the results between the different treatment groups.

In Vivo Model 2: Rat Pica Model

Rats do not vomit, but they exhibit pica (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is considered a model for nausea.

Objective: To evaluate the effect of a test antiemetic on this compound-induced pica in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Test antiemetic

  • Vehicle control

  • Kaolin pellets

  • Standard rat chow and water

  • Metabolic cages

Procedure:

  • Acclimatization: House rats individually in metabolic cages and allow them to acclimate for 3-5 days. Provide them with pre-weighed standard chow, water, and kaolin pellets.

  • Baseline Measurement: Measure the daily consumption of chow and kaolin for 2-3 days to establish a baseline.

  • Grouping: Randomly assign rats to experimental groups.

  • Antiemetic Administration: Administer the test antiemetic or vehicle 30-60 minutes prior to this compound.

  • This compound Administration: Administer this compound.

  • Measurement: Over the next 24-48 hours, measure the consumption of kaolin and standard chow. Also, monitor the body weight of the rats.

  • Data Analysis: A significant increase in kaolin consumption in the this compound group compared to the vehicle group indicates a pica response. Compare the kaolin intake between the antiemetic-treated group and the this compound-only group to determine the efficacy of the antiemetic.

In Vitro Model: Gut Motility Assay

This assay can be used to study the direct effects of this compound and potential antagonists on intestinal muscle contractility.

Objective: To determine if a test compound can antagonize this compound-induced changes in gut motility.

Materials:

  • Isolated segments of guinea pig or rat ileum

  • Organ bath system with physiological saline solution (e.g., Tyrode's solution)

  • Isotonic transducer and data acquisition system

  • This compound

  • Test antagonist

  • Acetylcholine (as a positive control)

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect a segment of the ileum.

  • Mounting: Mount the ileum segment in an organ bath filled with physiological saline solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30 minutes.

  • Contraction Induction: Add this compound to the organ bath in a cumulative concentration-response manner and record the resulting muscle contractions.

  • Antagonist Testing: In a separate set of experiments, pre-incubate the tissue with the test antagonist for a defined period (e.g., 20-30 minutes) before adding this compound.

  • Data Analysis: Compare the concentration-response curves of this compound in the presence and absence of the antagonist to determine if the antagonist can inhibit this compound-induced contractions.

G cluster_0 In Vivo Testing cluster_1 In Vitro Testing Animal Model Selection Animal Model Selection Dose-Response Study (this compound) Dose-Response Study (this compound) Animal Model Selection->Dose-Response Study (this compound) e.g., Ferret or Rat Grouping Grouping Dose-Response Study (this compound)->Grouping Determine Emetic Dose Antiemetic Administration Antiemetic Administration Grouping->Antiemetic Administration Vehicle, Antiemetic A, B, C This compound Challenge This compound Challenge Antiemetic Administration->this compound Challenge Behavioral Observation Behavioral Observation This compound Challenge->Behavioral Observation Record Retching/Vomiting or Pica Data Analysis Data Analysis Behavioral Observation->Data Analysis Quantify Emetic Events Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination Tissue Preparation Tissue Preparation Concentration-Response (this compound) Concentration-Response (this compound) Tissue Preparation->Concentration-Response (this compound) e.g., Ileum Segment Antagonist Incubation Antagonist Incubation Concentration-Response (this compound)->Antagonist Incubation Establish Baseline This compound Co-administration This compound Co-administration Antagonist Incubation->this compound Co-administration Motility Measurement Motility Measurement This compound Co-administration->Motility Measurement Record Contractions Data Analysis Data Analysis Motility Measurement->Data Analysis Compare Dose-Response Curves Data Analysis ->Efficacy Determination

Figure 2. Experimental workflow for testing antiemetic efficacy.

References

Technical Support Center: Pumosetrag Sustained-Release Formulations for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and utilizing sustained-release formulations of pumosetrag in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use a sustained-release formulation?

A1: this compound is a partial agonist of the serotonin 5-HT3 receptor. Sustained-release formulations are crucial in preclinical animal studies to maintain consistent therapeutic drug concentrations over an extended period, reducing the need for frequent animal handling and dosing, which can be stressful for the animals and labor-intensive for researchers. This approach can improve the reliability of pharmacokinetic and pharmacodynamic data.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

A2: Key properties of this compound for formulation design include its molecular weight, pKa, and solubility. This information is vital for selecting appropriate polymers and excipients to control the drug release rate.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Formulation
Molecular Weight303.38 g/mol (free base)[1][2]Influences diffusion rate from polymer matrices.
339.84 g/mol (hydrochloride salt)[3]The salt form may have different solubility characteristics.
pKa (Strongest Acidic)6.64[4]Ionization state will vary in different pH environments of the GI tract, affecting solubility and absorption.
pKa (Strongest Basic)7.45[4]Ionization state will vary, influencing interactions with ionic polymers.
Water Solubility2.94 mg/mLModerate water solubility suggests that release can be controlled by both diffusion and dissolution mechanisms.
DMSO Solubility12 mg/mLUseful for initial stock solution preparation during formulation development.

Q3: What are the common types of sustained-release formulations suitable for animal models?

A3: For preclinical studies in rodents, common sustained-release formulations include:

  • Injectable depots: These are administered subcutaneously or intramuscularly and form a deposit from which the drug is slowly released. Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are frequently used.

  • Oral matrix tablets: The drug is dispersed within a polymer matrix that swells or erodes in the gastrointestinal tract to release the drug over time. Common polymers include HPMC (hydroxypropyl methylcellulose) and ethylcellulose.

  • Osmotic pumps: These can be implanted subcutaneously to deliver the drug at a constant rate over a long period.

Q4: What are typical pharmacokinetic parameters to consider when designing a sustained-release formulation for this compound in animal models?

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model (Illustrative Example)

ParameterRouteValueImplication for Sustained Release
Half-life (t½)IV2 hoursA short half-life necessitates a sustained-release formulation to maintain therapeutic levels.
Bioavailability (F%)Oral30%Moderate bioavailability suggests that an oral sustained-release formulation should be designed to optimize absorption.
Clearance (CL)IV1.5 L/hr/kgHigh clearance supports the need for a formulation that provides continuous drug input.
Volume of Distribution (Vd)IV4 L/kgA relatively large volume of distribution may require a higher loading dose in the formulation.

Troubleshooting Guides

Problem 1: Inconsistent or Rapid Drug Release in vitro

Possible Cause Troubleshooting Step
Inappropriate polymer selection: The polymer may be too hydrophilic, leading to rapid hydration and drug release.Test polymers with varying degrees of hydrophobicity (e.g., different grades of HPMC, or use of ethylcellulose).
Incorrect drug-to-polymer ratio: A low polymer concentration may not adequately control drug release.Increase the polymer concentration in the formulation and re-evaluate the in vitro release profile.
Formulation porosity: For matrix tablets, high porosity can lead to faster solvent penetration and drug release.Optimize tablet compression force. Higher compression can reduce porosity.
Dose dumping from injectable depot: The initial burst release is too high.Modify the polymer composition (e.g., higher molecular weight PLGA) or incorporate excipients that reduce the initial burst.

Problem 2: Poor in vivo Efficacy or Low Plasma Concentrations

Possible Cause Troubleshooting Step
Low bioavailability from the sustained-release formulation: The drug may not be adequately absorbed from the release site.Include permeation enhancers in the formulation (for oral delivery) or ensure the injectable depot is placed in a well-perfused tissue area.
Incomplete drug release: The formulation may be releasing the drug too slowly or incompletely over the desired period.Re-evaluate the in vitro release profile under different pH conditions to simulate the GI tract. Adjust the polymer composition to achieve a more complete release.
First-pass metabolism (for oral formulations): this compound may be extensively metabolized in the liver before reaching systemic circulation.While difficult to alter with formulation alone, consider a parenteral sustained-release formulation to bypass first-pass metabolism.
Species-specific differences in drug metabolism: The chosen animal model may clear the drug more rapidly than anticipated.Conduct a pilot pharmacokinetic study with the immediate-release form of the drug in the selected animal model to establish baseline clearance rates.

Problem 3: Adverse Events or Local Reactions at the Injection Site

Possible Cause Troubleshooting Step
Irritation from the formulation components: The polymer, solvent, or high drug concentration may be causing local tissue irritation.Screen for biocompatible polymers and excipients. Consider lowering the drug concentration at the injection site by increasing the depot volume (within acceptable limits for the animal species).
Inflammatory response to the implant/depot: The animal's immune system may be reacting to the foreign body.Use biodegradable and biocompatible polymers. Ensure the formulation is sterile.
Too rapid initial drug release: A high initial burst can lead to local or systemic toxicity.Optimize the formulation to reduce the initial burst release as described in "Problem 1".

Experimental Protocols

Protocol 1: Preparation of an Oral Sustained-Release this compound Matrix Tablet

  • Blending: Dry blend this compound hydrochloride, a hydrophilic matrix polymer (e.g., HPMC K100M), and a filler (e.g., microcrystalline cellulose) in a V-blender for 15 minutes.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the blend and mix for an additional 3 minutes.

  • Compression: Compress the blend into tablets using a single-punch tablet press with appropriate tooling. The compression force should be optimized to achieve desired tablet hardness and friability.

  • In Vitro Dissolution Testing:

    • Apparatus: USP Apparatus II (Paddle).

    • Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to phosphate buffer (pH 6.8).

    • Paddle Speed: 50 RPM.

    • Temperature: 37 ± 0.5 °C.

    • Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) and analyze for this compound concentration using a validated HPLC method.

Protocol 2: Preparation of an Injectable Sustained-Release this compound PLGA Depot

  • Polymer Solution: Dissolve PLGA (e.g., 75:25 lactide:glycolide ratio) in a biocompatible organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Drug Suspension: Disperse micronized this compound hydrochloride in the polymer solution.

  • Sterilization: Sterilize the formulation by gamma irradiation or aseptic filtration.

  • In Vivo Administration (Rat Model):

    • Anesthetize the rat according to IACUC-approved procedures.

    • Shave the dorsal region.

    • Administer the formulation subcutaneously using a 21-gauge needle. The formulation will form a solid depot in situ as the solvent dissipates.

  • Pharmacokinetic Study:

    • Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 1, 6, 24, 48, 72, 96, 120, 144, 168 hours) post-dose.

    • Process blood to obtain plasma.

    • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

Visualizations

This compound Mechanism of Action: 5-HT3 Receptor Signaling

This compound is a partial agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of serotonin (or an agonist like this compound), the channel opens, allowing for the influx of cations such as Na+ and Ca2+. This leads to depolarization of the neuron and propagation of a nerve impulse.

5-HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin / This compound 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5HT3R Binds to Cations Na+, Ca2+ Influx 5HT3R->Cations Opens channel Depolarization Membrane Depolarization Cations->Depolarization Signal Neuronal Signal Depolarization->Signal Sustained_Release_Workflow Formulation_Design 1. Formulation Design (Select Polymers & Excipients) Preparation 2. Formulation Preparation (e.g., Tablet Compression, Depot Injection) Formulation_Design->Preparation In_Vitro_Testing 3. In Vitro Characterization (Dissolution/Release Testing) Preparation->In_Vitro_Testing Optimization Optimization Loop In_Vitro_Testing->Optimization Results meet criteria? Animal_Study_Prep 4. Animal Model Selection & Protocol Approval (IACUC) In_Vitro_Testing->Animal_Study_Prep Yes Optimization->Formulation_Design No In_Vivo_Study 5. In Vivo Administration (e.g., Oral Gavage, SC Injection) Animal_Study_Prep->In_Vivo_Study PK_PD_Analysis 6. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis In_Vivo_Study->PK_PD_Analysis Data_Evaluation 7. Data Evaluation & Report PK_PD_Analysis->Data_Evaluation

References

Technical Support Center: Pumosetrag Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Pumosetrag. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this selective 5-HT3 receptor partial agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is chemically known as N-((3R)-1-azabicyclo[2.2.2]oct-3-yl)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide. The synthesis typically involves the preparation of the thieno[3,2-b]pyridine core, followed by amide coupling with (R)-3-aminoquinuclidine.

Synthesis of the Thieno[3,2-b]pyridine Core

Question 1: I am experiencing low yields in the initial cyclization reaction to form the thieno[3,2-b]pyridine ring system. What are the common causes?

Answer: Low yields during the formation of the thieno[3,2-b]pyridine core can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that your initial precursors, such as substituted thiophenes and pyridine derivatives, are of high purity. Impurities can lead to unwanted side reactions or inhibit the desired cyclization.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in a Gewald reaction, the type and amount of base (e.g., morpholine, triethylamine) are crucial. Insufficient base may lead to an incomplete reaction, while an excess can promote side reactions.[1] The reaction is also typically exothermic and requires careful temperature control.[1]

  • Sub-optimal Reaction Temperature: Inadequate temperature control can lead to the degradation of starting materials, intermediates, or the final product.[2] It is essential to carefully monitor and control the temperature throughout the reaction.

  • Instability of Intermediates: The intermediate formed before the final cyclization may be unstable. In such cases, performing the cyclization in situ without isolating the intermediate is often preferable.

Question 2: My thieno[3,2-b]pyridine-6-carboxylic acid product is contaminated with isomeric impurities. How can I improve the regioselectivity?

Answer: The formation of isomeric impurities is a common challenge, especially when using unsymmetrical starting materials. To improve regioselectivity:

  • Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature to favor the formation of the desired isomer.

  • Choice of Starting Materials: Select starting materials that sterically or electronically favor the desired regiochemical outcome.

  • Purification: If isomeric impurities are still formed, purification by preparative HPLC may be necessary to separate the isomers.[3]

Amide Coupling Reaction

Question 3: The amide coupling reaction between the thieno[3,2-b]pyridine carboxylic acid and (R)-3-aminoquinuclidine is inefficient. What are potential issues?

Answer: Challenges in the amide coupling step can arise from several sources:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Common reagents like DCC, EDC, HBTU, and HATU have different efficiencies and can generate various byproducts.[4] For sterically hindered or electron-deficient amines, specialized protocols may be required.

  • Side Reactions: Coupling reagents can participate in side reactions. For example, excess HBTU can react with the N-terminal of a peptide, blocking further reactions. The formation of N-acylurea is a known side reaction with carbodiimides like EDC.

  • Reaction Conditions: The order of addition of reagents, solvent, temperature, and pH can significantly impact the reaction's success. For instance, in carbodiimide-mediated couplings, the carboxylic acid is typically activated first before the addition of the amine to avoid the formation of unwanted byproducts.

Question 4: I am observing significant byproduct formation from my coupling reagent. How can I minimize this and purify my product?

Answer: Minimizing and removing byproducts from coupling reagents is a common purification challenge.

  • Minimization:

    • Use the appropriate stoichiometry of the coupling reagent.

    • Control the reaction temperature and time.

    • Consider using a coupling reagent that generates water-soluble byproducts (e.g., EDC), which can be easily removed during aqueous work-up.

  • Purification:

    • Aqueous Extraction: If the byproducts are soluble in water (like the urea from EDC), they can be removed by washing the organic reaction mixture with water or acidic/basic solutions.

    • Crystallization: Recrystallization is an effective method for purifying solid amides from soluble impurities.

    • Chromatography: Column chromatography is a standard technique for separating the desired amide from byproducts and unreacted starting materials.

General Purification

Question 5: My final this compound product has persistent color. What is the likely cause and how can I remove it?

Answer: Color in the final product can be due to the presence of colored impurities or degradation of the product.

  • Activated Carbon Treatment: Using activated carbon (charcoal) can effectively remove colored impurities. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is briefly heated and then filtered to remove the carbon.

  • Controlled Drying: The product should be dried under vacuum at a controlled temperature to prevent thermal degradation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in a hypothetical this compound synthesis, based on related literature for the synthesis of thieno[3,2-b]pyridine and amide coupling reactions.

StepReaction TypeKey Reagents/CatalystsSolventTemperature (°C)Typical Yield (%)Purity Target (%)
1 Thieno[3,2-b]pyridine core synthesis (e.g., Gewald)Substituted thiophene, dicarbonyl compound, Base (e.g., Morpholine)Ethanol40-6060-80>95
2 Carboxylic acid formation6-bromo-thieno[3,2-b]pyridine, n-BuLi, CO2THF-78 to RT70-85>97
3 Amide CouplingThieno[3,2-b]pyridine-6-carboxylic acid, (R)-3-aminoquinuclidine, HATU, DIEADMFRoom Temp70-90>98
4 Final Purification-Various (e.g., Ethanol/Water)-80-95 (from crude)>99.5

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thieno[3,2-b]pyridine-6-carboxylic Acid Intermediate

This protocol is a generalized procedure based on the synthesis of similar thieno[3,2-b]pyridine structures.

  • Cyclization: A substituted 3-aminothiophene-2-carboxamide is reacted with a suitable dicarbonyl compound in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is heated to reflux and monitored by TLC.

  • Saponification: The resulting ester is then saponified using a base such as sodium hydroxide in an alcohol/water mixture. The reaction is heated until the starting material is consumed.

  • Acidification: After cooling, the reaction mixture is concentrated, and the aqueous residue is acidified with an acid like HCl to precipitate the carboxylic acid.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the thieno[3,2-b]pyridine-6-carboxylic acid.

Protocol 2: General Amide Coupling Procedure

This protocol outlines a general method for the amide bond formation.

  • Activation: To a solution of the thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF, a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: (R)-3-aminoquinuclidine (1.0 eq) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

  • Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizations

This compound Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Amide Coupling Yield

G Start Low Amide Coupling Yield Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Impure Q1->A1_Yes Yes A1_No Pure Q1->A1_No No Sol1 Purify Carboxylic Acid and Amine A1_Yes->Sol1 Q2 Review Coupling Reagent and Conditions A1_No->Q2 Sol1->Q2 A2_Suboptimal Suboptimal Q2->A2_Suboptimal Yes A2_Optimal Optimal Q2->A2_Optimal No Sol2 Screen Different Coupling Reagents (e.g., HATU, T3P) Optimize Base, Solvent, Temperature A2_Suboptimal->Sol2 Q3 Investigate for Side Reactions A2_Optimal->Q3 Sol2->Q3 A3_Yes Side Products Detected (LC-MS) Q3->A3_Yes Yes A3_No No Obvious Side Products Q3->A3_No No Sol3 Adjust Stoichiometry and Order of Addition Consider Protective Groups A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: A decision tree for troubleshooting low yield in amide coupling reactions.

5-HT3 Receptor Signaling Pathway

G This compound This compound (Partial Agonist) Receptor 5-HT3 Receptor (Ligand-gated ion channel) This compound->Receptor Binds to Ion_Channel Cation Channel Opening (Na+, K+, Ca2+ influx) Receptor->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Ca_Influx Increased Intracellular Ca2+ Ion_Channel->Ca_Influx Response Modulation of Neuronal Excitability and Neurotransmitter Release Depolarization->Response Downstream Downstream Signaling Cascades (e.g., CaMKII, ERK activation) Ca_Influx->Downstream Downstream->Response

Caption: Simplified signaling pathway of the 5-HT3 receptor activated by this compound.

References

Validation & Comparative

Pumosetrag Versus Mosapride for Gastroparesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of pumosetrag and mosapride for the treatment of gastroparesis, tailored for researchers, scientists, and drug development professionals. The comparison is based on available experimental data, focusing on mechanisms of action, efficacy, and safety profiles.

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. The management of gastroparesis is challenging, and prokinetic agents that enhance gastric motility are a cornerstone of therapy. This guide compares two such agents: mosapride, a well-established prokinetic, and this compound, a compound investigated for gastrointestinal motility disorders.

Mosapride is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist with additional 5-HT3 receptor antagonist properties.[1] It is utilized in several countries for the management of gastroparesis and other gastrointestinal disorders.[1] This compound is a partial agonist of the 5-HT3 receptor, which has been evaluated for its prokinetic effects, primarily in the context of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[2][3] Direct comparative clinical trials of this compound and mosapride in patients with gastroparesis are not available in the published literature. Therefore, this comparison is based on data from separate preclinical and clinical investigations of each compound.

Mechanism of Action

The distinct mechanisms of action of mosapride and this compound are centered on their interactions with serotonin (5-HT) receptors in the gastrointestinal tract.

Mosapride: As a 5-HT4 receptor agonist, mosapride stimulates the release of acetylcholine from enteric neurons, which in turn enhances gastrointestinal motility.[4] Its partial 5-HT3 receptor antagonism may also contribute to its prokinetic and antiemetic effects.

This compound: As a partial 5-HT3 receptor agonist, this compound's prokinetic activity is thought to stem from its ability to modulate cholinergic pathways in the gut. Preclinical studies have shown that it stimulates colonic smooth muscle contractility.

Below are diagrams illustrating the signaling pathways associated with the primary receptor targets of mosapride and this compound.

Mosapride_5HT4_Signaling cluster_neuron Enteric Cholinergic Neuron cluster_muscle Smooth Muscle Cell Mosapride Mosapride 5-HT4_Receptor 5-HT4 Receptor Mosapride->5-HT4_Receptor Agonist AC Adenylyl Cyclase 5-HT4_Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_Vesicle Acetylcholine (ACh) Vesicle PKA->ACh_Vesicle Phosphorylates ACh_Release ACh Release ACh_Vesicle->ACh_Release M_Receptor Muscarinic Receptor ACh_Release->M_Receptor Binds to Contraction Contraction M_Receptor->Contraction Stimulates

Mosapride's 5-HT4 receptor agonist signaling pathway.

Pumosetrag_5HT3_Signaling cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) This compound->5-HT3_Receptor Partial Agonist Ion_Influx Na+/K+ Influx 5-HT3_Receptor->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., ACh) Depolarization->NT_Release Postsynaptic_Receptor Postsynaptic Receptor NT_Release->Postsynaptic_Receptor Binds to Motility Altered Motility Postsynaptic_Receptor->Motility

This compound's partial 5-HT3 receptor agonist signaling pathway.

Efficacy Data

Multiple clinical trials and meta-analyses have demonstrated the efficacy of mosapride in improving gastric emptying and symptoms in patients with diabetic gastroparesis.

Table 1: Clinical Efficacy of Mosapride in Diabetic Gastroparesis

Study/Meta-analysisComparisonKey Efficacy Outcomes
Meta-analysis (2015)Mosapride vs. Placebo- Superior total efficacy rate (P=0.0005)- Significant improvement in gastric emptying time (P=0.04)
Meta-analysis (2015)Mosapride vs. Domperidone- No significant difference in total efficacy rate (P=0.09)
Clinical Trial (n=36)Mosapride (15 mg/day) for 6 months- In the "improvement group" (n=18), the number of residual radiopaque markers at 5 hours decreased from 7.6 to 1.4.

There is a lack of clinical trial data for this compound in patients with gastroparesis. The available data comes from studies in other gastrointestinal disorders, which may not be directly extrapolatable.

Table 2: Clinical Efficacy of this compound in IBS-C

StudyComparisonKey Efficacy Outcomes
Phase II Trial (n=91)This compound (1.4 mg t.i.d.) vs. Placebo- Overall clinical response rate of 54% vs. 15% for placebo (P<0.05).

Preclinical studies have shown that this compound can stimulate gastrointestinal motility. In isolated guinea pig ileum, this compound enhanced electrically stimulated contractions. In vivo studies in rats demonstrated that mosapride, a comparator, improved delayed gastric emptying. While these findings suggest a prokinetic potential for this compound, its specific effects on gastric emptying in a gastroparesis model are not well-documented in the available literature.

Safety and Tolerability

Table 3: Comparative Safety Profiles

Adverse EventsMosaprideThis compound
Common Diarrhea, abdominal pain, headache, dizziness.Nausea, abdominal discomfort, flushing.
Serious Generally well-tolerated with no serious adverse events reported in a meta-analysis of diabetic gastroparesis trials.A Phase II trial in IBS-C reported the drug was well-tolerated.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

  • Study Design: A randomized, controlled trial.

  • Patient Population: Patients aged 18-75 years diagnosed with type 2 diabetes for over 5 years, with stable blood sugar, and symptoms of gastroparesis for over 4 weeks (early satiety, postprandial fullness, nausea, vomiting, etc.), and confirmed delayed gastric emptying via a 13C-octanoic acid breath test.

  • Intervention: Mosapride 5mg administered orally three times a day, 30 minutes before meals, for 14 days.

  • Comparator: Domperidone 10mg administered orally three times a day, 30 minutes before meals, for 14 days.

  • Outcome Measures:

    • Primary: Change in gastric emptying rate, assessed by the 13C-octanoic acid breath test. Expired gas samples are collected at multiple time points (15, 30, 45, 60, 75, 90, 105, 120, 150, 180, 210, 240 minutes) after consuming a 13C-labeled meal.

    • Secondary: Assessment of gastroparesis symptoms using a validated questionnaire.

  • Exclusion Criteria: Use of other gastrointestinal drugs within 2 weeks, other digestive diseases, pyloric obstruction, serious ketoacidosis, history of abdominal surgery, thyroid dysfunction, or nervous system/autoimmune diseases.

  • Study Design: In vitro assessment of contractility of isolated colonic smooth muscle strips.

  • Animal Models: Mice, rats, and guinea pigs.

  • Methodology:

    • Colonic smooth muscle strips are isolated from the animals.

    • The strips are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.

    • The spontaneous contractility of the muscle strips is recorded using a force transducer.

    • This compound is added to the organ bath in a dose-dependent manner, and the changes in contractility are measured.

  • Outcome Measures: Changes in the frequency and amplitude of spontaneous contractions of the colonic smooth muscle strips.

Conclusion

Mosapride is a well-characterized prokinetic agent with demonstrated efficacy and safety in the treatment of diabetic gastroparesis. Its mechanism of action as a 5-HT4 agonist is well-understood to promote gastric motility.

This compound, a partial 5-HT3 agonist, has shown prokinetic effects in preclinical models and clinical efficacy in IBS-C. However, there is a significant lack of clinical data on its use for gastroparesis. While its mechanism suggests a potential role in modulating gastrointestinal motility, further research, particularly randomized controlled trials in patients with gastroparesis, is necessary to establish its efficacy and safety in this indication.

For researchers and drug development professionals, mosapride represents a clinically validated therapeutic option for gastroparesis. This compound, on the other hand, is an investigational compound that requires further evaluation to determine its potential role in the management of this condition. Future studies should focus on directly comparing the efficacy of these and other emerging prokinetic agents in well-defined gastroparesis populations.

References

Validating Pumosetrag as a 5-HT3 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pumosetrag's performance as a 5-HT3 receptor partial agonist against other known 5-HT3 receptor agonists. The information is supported by experimental data from preclinical and clinical studies to aid in the validation and assessment of this compound's pharmacological profile.

Executive Summary

This compound (also known as MKC-733) is an orally available, partial agonist of the 5-HT3 receptor.[1] It has been investigated for its prokinetic effects on the gastrointestinal tract, with potential therapeutic applications in conditions such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2][3][4] This guide compares this compound with other well-characterized 5-HT3 receptor agonists, presenting available quantitative data, detailed experimental protocols for validation, and visual representations of relevant pathways and workflows.

Comparative Analysis of 5-HT3 Receptor Agonists

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of 5-HT3 Receptor Agonists

CompoundReceptor Binding Affinity (Ki)Functional Potency (EC50)Receptor TypeNotes
This compound (MKC-733) Data not availableData not available5-HT3 (Partial Agonist)
m-Chlorophenylbiguanide 17.0 - 18.0 nM0.05 µM (rat vagus nerve depolarization)5-HT3 (Full Agonist)High affinity and potent agonist.
Quipazine 1.8 - 2.0 nM~0.25 nM (partial agonist in some systems)5-HT3
2-Methyl-5-HT Data not available~10-50 µM (hippocampal neurons)5-HT3 (Selective Agonist)A selective but relatively low-potency agonist.
SR 57227A 2.8 - 250 nM (IC50)208 nM ([14C]guanidinium uptake)5-HT3 (Agonist)Potent and CNS penetrant.

Table 2: In Vivo Efficacy of this compound in Clinical and Preclinical Models

ModelSpeciesDoseKey FindingsReference
Irritable Bowel Syndrome with ConstipationHuman0.5 mg b.i.d.Increased stool frequency and improved bowel motility.
Gastroesophageal Reflux DiseaseHuman0.2, 0.5, 0.8 mgSignificantly reduced the number of acid reflux episodes.
Upper Gastrointestinal MotilityHuman4 mgDelayed liquid gastric emptying and accelerated small intestinal transit.
Intestinal MotilityRat, Guinea PigNot specifiedSpecies-specific effects on intestinal contractility, inhibited by ondansetron.

Experimental Protocols for Validation

Detailed methodologies are crucial for the accurate assessment of a compound's activity as a 5-HT3 receptor agonist. Below are protocols for key in vitro and in vivo experiments.

In Vitro Validation Protocols

1. Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the 5-HT3 receptor.

  • Objective: To determine the inhibitor constant (Ki) of the test compound.

  • Materials:

    • Cell membranes prepared from cells stably expressing human 5-HT3 receptors.

    • Radioligand (e.g., [3H]granisetron, [3H]S-zacopride).

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Calcium Influx Assay

This functional assay measures the ability of a test compound to activate the 5-HT3 receptor, which is a ligand-gated ion channel permeable to calcium.

  • Objective: To determine the potency (EC50) and efficacy of the test compound in activating 5-HT3 receptors.

  • Materials:

    • Cells stably expressing human 5-HT3 receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).

    • Test compound at various concentrations.

    • A reference full agonist (e.g., serotonin).

    • A fluorescence plate reader or flow cytometer.

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Add the test compound at various concentrations to the cells.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated 5-HT3 receptor channels.

    • Generate a dose-response curve to determine the EC50 value.

    • The maximal response induced by the test compound relative to the maximal response of a full agonist determines its efficacy (i.e., whether it is a full or partial agonist).

3. Patch-Clamp Electrophysiology

This technique directly measures the ion flow through single or populations of 5-HT3 receptor channels in response to agonist application.

  • Objective: To characterize the electrophysiological properties of 5-HT3 receptor activation by the test compound.

  • Materials:

    • Cells expressing 5-HT3 receptors.

    • Patch-clamp recording setup (amplifier, micromanipulator, microscope).

    • Glass micropipettes.

    • Intracellular and extracellular recording solutions.

    • Test compound at various concentrations.

  • Procedure:

    • Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane.

    • Establish a whole-cell or single-channel recording configuration.

    • Apply the test compound to the cell and record the resulting ionic currents.

    • Analyze the current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationship to characterize the agonist activity of the compound.

In Vivo Validation Protocol

Bezold-Jarisch Reflex Model

This in vivo model is used to assess the activation of peripheral 5-HT3 receptors.

  • Objective: To evaluate the in vivo agonistic activity of the test compound at 5-HT3 receptors.

  • Materials:

    • Anesthetized rats.

    • Intravenous administration setup.

    • Equipment to monitor heart rate and blood pressure.

    • Test compound.

    • A selective 5-HT3 receptor antagonist (e.g., ondansetron).

  • Procedure:

    • Anesthetize the rats and monitor their cardiovascular parameters.

    • Administer the test compound intravenously.

    • Observe for the characteristic triad of the Bezold-Jarisch reflex: bradycardia, hypotension, and apnea.

    • To confirm the involvement of 5-HT3 receptors, pre-treat a separate group of animals with a selective 5-HT3 receptor antagonist before administering the test compound. The antagonist should block the reflex induced by the agonist.

Visualizing Key Processes

Signaling Pathway of 5-HT3 Receptor Activation

5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT3 Agonist (e.g., this compound) 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Agonist->5HT3R Binding Na_Ca Na+ / Ca2+ Influx 5HT3R->Na_Ca Channel Opening Depolarization Membrane Depolarization Na_Ca->Depolarization Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Depolarization->Response

Caption: 5-HT3 receptor activation and downstream signaling.

Experimental Workflow for Validating a 5-HT3 Receptor Agonist

Experimental Workflow Start Hypothesized 5-HT3 Agonist Binding In Vitro Binding Assay (Determine Ki) Start->Binding Functional In Vitro Functional Assay (e.g., Calcium Flux) (Determine EC50, Efficacy) Binding->Functional Electrophysiology Electrophysiology (Patch-Clamp) (Characterize Channel Gating) Functional->Electrophysiology InVivo In Vivo Model (e.g., Bezold-Jarisch Reflex) (Confirm In Vivo Activity) Electrophysiology->InVivo Validation Validated 5-HT3 Receptor Agonist InVivo->Validation

Caption: Workflow for the validation of a 5-HT3 receptor agonist.

Logical Relationship in Comparative Analysis

Comparative Analysis Logic This compound This compound InVitro In Vitro Data (Ki, EC50, Efficacy) This compound->InVitro InVivo In Vivo Data (Efficacy in Disease Models) This compound->InVivo Comparators Comparator Agonists (m-Chlorophenylbiguanide, Quipazine, etc.) Comparators->InVitro Comparators->InVivo Conclusion Comparative Assessment of this compound's Profile InVitro->Conclusion InVivo->Conclusion

Caption: Logic for the comparative analysis of this compound.

References

A Comparative Guide to Pumosetrag and Prucalopride for Prokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and prokinetic effects of pumosetrag and prucalopride. While both agents have been investigated for their prokinetic properties, they exhibit distinct mechanisms of action, receptor binding profiles, and clinical applications. This document summarizes key experimental data to facilitate informed decisions in gastrointestinal motility research and drug development.

Introduction

Prokinetic agents are crucial in the management of gastrointestinal motility disorders. This guide focuses on two such agents: this compound and prucalopride. This compound acts as a partial agonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor, while prucalopride is a high-affinity, selective agonist of the 5-HT4 receptor. Their differing mechanisms of action translate to distinct pharmacological effects and clinical profiles.

Mechanism of Action

This compound is a partial agonist of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation is generally associated with nausea and vomiting. However, as a partial agonist, this compound is thought to modulate receptor activity to produce prokinetic effects, particularly in the upper gastrointestinal tract.[3]

Prucalopride , in contrast, is a selective 5-HT4 receptor agonist.[4][5] 5-HT4 receptors are G-protein coupled receptors that, upon activation in the gastrointestinal tract, facilitate the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and intestinal motility. This mechanism underlies its efficacy in treating chronic constipation.

Receptor Binding and Functional Activity

A direct, comprehensive comparison of the receptor binding profiles of this compound and prucalopride is challenging due to the limited publicly available quantitative data for this compound. However, based on existing literature, the following tables summarize their known affinities and functional potencies.

Table 1: Receptor Binding Affinity (Ki) of this compound and Prucalopride

ReceptorThis compound (MKC-733) Ki (nM)Prucalopride Ki (nM)
Primary Target
5-HT3Partial Agonist (Specific Ki not widely reported)2,754 (mouse)
5-HT4aNo significant affinity reported2.5
5-HT4bNo significant affinity reported8.0
Off-Target Receptors
Dopamine D4Not widely reported2,344
Sigma-1Not widely reported3,715
Note: A lower Ki value indicates a higher binding affinity. Data for prucalopride is more extensively characterized in the public domain.

Table 2: Functional Potency (EC50/pEC50) of this compound and Prucalopride

AssayThis compound (MKC-733)Prucalopride
Primary Target Activity
5-HT3 Receptor-mediated responsesPartial agonist activity demonstrated in preclinical models-
Guinea Pig Colon Contraction (5-HT4 mediated)-pEC50 = 7.48 ± 0.06
Rat Esophagus Relaxation (5-HT4 mediated)-pEC50 = 7.81 ± 0.17
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches used to evaluate these agents, the following diagrams are provided.

cluster_this compound This compound (5-HT3 Partial Agonist) cluster_Prucalopride Prucalopride (5-HT4 Agonist) This compound This compound HT3R 5-HT3 Receptor (Ligand-gated ion channel) This compound->HT3R Neuron Enteric Neuron HT3R->Neuron Modulation Modulation of Ion Flux Neuron->Modulation Prokinetic_Effect_Pumo Prokinetic Effect (e.g., accelerated small intestinal transit) Modulation->Prokinetic_Effect_Pumo Prucalopride Prucalopride HT4R 5-HT4 Receptor (GPCR) Prucalopride->HT4R AC Adenylyl Cyclase HT4R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release stimulates Prokinetic_Effect_Pru Prokinetic Effect (e.g., increased colonic motility) ACh_Release->Prokinetic_Effect_Pru cluster_workflow Typical Preclinical Prokinetic Evaluation Workflow start Start receptor_binding Radioligand Binding Assays (Determine Ki values for target and off-target receptors) start->receptor_binding in_vitro_motility Isolated Tissue Bath Assays (e.g., Guinea Pig Ileum/Colon) (Measure contractility - EC50) receptor_binding->in_vitro_motility in_vivo_transit In Vivo Gastrointestinal Transit Studies (e.g., Charcoal Meal or Radio-opaque marker transit) in_vitro_motility->in_vivo_transit clinical_trials Phase I-III Clinical Trials (Assess safety, efficacy, and pharmacokinetics in humans) in_vivo_transit->clinical_trials end End clinical_trials->end

References

A Comparative Analysis of Pumosetrag and Cisapride on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

A qualitative review of two prokinetic agents, examining their mechanisms of action and effects on gastric motility, in the absence of direct comparative clinical trial data.

Introduction

In the landscape of gastrointestinal prokinetic agents, both Pumosetrag and the now-withdrawn drug, Cisapride, have been subjects of clinical interest for their potential to enhance gastric motility. While direct comparative studies evaluating their effects on gastric emptying are not available, an examination of their distinct mechanisms of action and data from separate clinical trials can provide valuable insights for researchers and drug development professionals. This guide offers a comparative overview based on available scientific literature.

Mechanism of Action: A Tale of Two Receptors

The prokinetic effects of this compound and Cisapride stem from their interaction with different serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes in the enteric nervous system.

This compound , a partial agonist of the 5-HT3 receptor , is understood to modulate gastrointestinal motility, and has been investigated for its therapeutic potential in irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2][3] The stimulation of 5-HT3 receptors is known to evoke peristaltic contractions through the stimulation of enteric neurons.[1] As a partial agonist, this compound is designed to attenuate the activity of the 5-HT3 receptor ion channel without completely blocking it, which may help normalize bowel function.[4]

Cisapride , on the other hand, primarily acts as a 5-HT4 receptor agonist . Its mechanism involves the enhancement of acetylcholine release from the postganglionic nerve endings of the myenteric plexus. This increase in acetylcholine stimulates gastrointestinal motility throughout the digestive tract, including the esophagus, stomach, small intestine, and colon. While it has shown to be a potent prokinetic agent, Cisapride was withdrawn from many markets due to concerns about serious cardiac side effects.

Comparative Efficacy on Gastric Emptying

Due to the lack of head-to-head clinical trials, a direct quantitative comparison of the efficacy of this compound and Cisapride on gastric emptying is not possible. However, individual study data for Cisapride provides a benchmark for its prokinetic effects.

Cisapride: Quantitative Data

Clinical studies on Cisapride have demonstrated its ability to accelerate gastric emptying in various patient populations. The following table summarizes key findings from select studies.

Study PopulationInterventionKey Findings on Gastric Emptying
Patients with early satiety syndromeSingle oral dose of 10 mg CisaprideReduced median half-emptying time (T1/2) from 81.5 min to 62.5 min (-23%).
Critically ill patients on enteral feeding10 mg Cisapride four times dailyAccelerated mean T1/2 to 18 ± 7 mins compared to 78 ± 40 mins in the control group. Significantly lower mean gastric residue (17.7 ± 8.9 mL vs. 94.5 ± 33.4 mL).
Patients with idiopathic gastroparesis10 mg Cisapride three times daily for two weeksSignificantly more effective than placebo in shortening the T1/2 of gastric emptying.
Patients with primary anorexia nervosa8 mg intravenous CisaprideSignificantly accelerated gastric emptying (median T1/2 of 42 min vs. 121 min with placebo).
Healthy volunteers with dopamine-induced slowed gastric emptying10 mg CisaprideRestored emptying rate to normal (5.87 ± 0.56 %/min from 1.45 ± 0.67 %/min).
This compound: Inferred Prokinetic Effects

Experimental Protocols for Gastric Emptying Assessment

The evaluation of gastric emptying is typically conducted using standardized methods such as scintigraphy. Below is a representative experimental protocol for a solid-meal gastric emptying study.

1. Patient Preparation:

  • Patients are required to fast overnight (typically for at least 8 hours).

  • Medications that may affect gastric motility are usually withheld for a specified period before the study.

  • For diabetic patients, blood glucose levels are monitored and managed to avoid significant hyperglycemia, which can delay gastric emptying.

2. Standardized Meal:

  • A standardized solid meal is provided, commonly consisting of a low-fat, egg-white meal.

  • The meal is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (⁹⁹ᵐTc) sulfur colloid.

3. Image Acquisition:

  • A baseline image is taken immediately after the meal is consumed (t=0).

  • Subsequent images are acquired at standardized time points, typically at 1, 2, and 4 hours post-ingestion.

  • A gamma camera is used to detect the radiation from the radiolabeled meal in the stomach.

4. Data Analysis:

  • The amount of radioactivity remaining in the stomach at each time point is measured.

  • The percentage of gastric retention is calculated.

  • The gastric emptying half-time (T1/2), the time it takes for 50% of the meal to empty from the stomach, is determined.

Visualizing the Pathways and Processes

To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Patient Preparation cluster_procedure Study Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Med_Hold Withhold Motility-Altering Medications Fasting->Med_Hold BG_Check Blood Glucose Monitoring (for diabetics) Med_Hold->BG_Check Meal Ingestion of Radiolabeled Meal BG_Check->Meal Image_0 Baseline Imaging (t=0) Meal->Image_0 Image_1 Imaging at 1 hour Image_0->Image_1 Image_2 Imaging at 2 hours Image_1->Image_2 Image_4 Imaging at 4 hours Image_2->Image_4 Quantify Quantify Gastric Radioactivity Image_4->Quantify Retention Calculate % Gastric Retention Quantify->Retention T_half Determine Gastric Emptying T1/2 Retention->T_half

Figure 1: Experimental workflow for a gastric emptying scintigraphy study.

Signaling_Pathways cluster_this compound This compound Signaling Pathway cluster_cisapride Cisapride Signaling Pathway This compound This compound HT3R 5-HT3 Receptor (Partial Agonist) This compound->HT3R Neuron_Stim Enteric Neuron Stimulation HT3R->Neuron_Stim Peristalsis Increased Peristalsis Neuron_Stim->Peristalsis Cisapride Cisapride HT4R 5-HT4 Receptor (Agonist) Cisapride->HT4R ACh_Release Increased Acetylcholine (ACh) Release HT4R->ACh_Release Motility Enhanced GI Motility ACh_Release->Motility

Figure 2: Simplified signaling pathways of this compound and Cisapride.

Conclusion

While a definitive comparative assessment of this compound and Cisapride on gastric emptying awaits direct clinical trials, their distinct pharmacological profiles provide a basis for a qualitative comparison. Cisapride, a 5-HT4 agonist, has well-documented efficacy in accelerating gastric emptying, supported by quantitative data from numerous studies. This compound, a 5-HT3 partial agonist, is anticipated to have prokinetic effects, although direct evidence quantifying its impact on gastric emptying is not yet widely available. The experimental protocols and signaling pathway diagrams provided herein offer a framework for understanding and potentially designing future comparative studies in the field of gastrointestinal motility.

References

Pumosetrag Phase II Clinical Trial Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the available Phase II clinical trial data for Pumosetrag in the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD). The performance of this compound is objectively compared with that of other therapeutic alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

This compound: Mechanism of Action

This compound is an orally available, selective partial agonist of the serotonin 5-HT3 receptor.[1] In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons.[2] Activation of these receptors is involved in the regulation of intestinal motility and secretion.[2] As a partial agonist, this compound is designed to modulate these receptors, aiming to normalize bowel function without causing the significant constipation associated with 5-HT3 receptor antagonists.[3]

Signaling Pathway of 5-HT3 Receptor Partial Agonism

The following diagram illustrates the proposed signaling pathway for a 5-HT3 receptor partial agonist like this compound in an enteric neuron.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3_Receptor Full Agonist This compound This compound This compound->5-HT3_Receptor Partial Agonist Ion_Influx Na+, Ca2+ Influx 5-HT3_Receptor->Ion_Influx Channel Opening Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Propagation Signal Propagation Depolarization->Signal_Propagation GI_Effects Modulation of GI Motility and Secretion Signal_Propagation->GI_Effects

This compound's partial agonism on the 5-HT3 receptor.

This compound in Irritable Bowel Syndrome with Constipation (IBS-C)

A Phase II proof-of-concept trial for this compound in IBS-C was initiated in September 2005, with positive results reported in February 2007.[4]

Efficacy Data
EndpointThis compound (1.4 mg t.i.d.)Placebo
Overall Clinical Response Rate54%15%
Comparison with other IBS-C Treatments (Phase II/III Data)
DrugMechanism of ActionKey Efficacy Findings (vs. Placebo)Common Adverse Events
This compound 5-HT3 Partial Agonist54% vs. 15% overall clinical response rate.Nausea, abdominal discomfort, flushing.
Linaclotide Guanylate Cyclase-C AgonistSignificant improvement in abdominal pain and complete spontaneous bowel movements (CSBMs). In a 26-week trial, 33.7% of linaclotide patients were FDA endpoint responders vs. 13.9% for placebo.Diarrhea, headache, borborygmi.
Lubiprostone Chloride Channel ActivatorSignificant improvement in abdominal discomfort/pain. In two Phase 3 trials, 17.9% of lubiprostone patients were overall responders vs. 10.1% for placebo.Nausea, diarrhea, abdominal distention.
Experimental Protocol: this compound in IBS-C

The Phase II trial was a randomized, double-blind, placebo-controlled, parallel-group study. The primary efficacy endpoint was the Overall Subject Global Assessment (OSGA) of relief of IBS symptoms. The OSGA is a global measure that includes overall wellbeing, abdominal pain/discomfort, and bowel function, assessed weekly via a single self-administered question with five possible answers.

This compound in Gastroesophageal Reflux Disease (GERD)

A Phase II trial (NCT01161602) evaluated the safety, tolerability, and pharmacodynamics of this compound in patients with GERD.

Efficacy Data

A study involving 223 patients with GERD demonstrated that this compound significantly reduced the number of acid reflux episodes compared to placebo.

ParameterThis compound (0.2 mg)This compound (0.5 mg)This compound (0.8 mg)Placebo
Number of Acid Reflux Episodes (mean ± SE)10.8 ± 1.19.5 ± 1.19.9 ± 1.113.3 ± 1.1
Percentage of Time with pH < 4-10%10%16%

No significant change in lower esophageal sphincter pressure (LESP) or symptomatic improvement was observed over the 1-week treatment period.

Comparison with other GERD Treatments (Phase II/III Data)
DrugMechanism of ActionKey Efficacy Findings (vs. Comparator)Common Adverse Events
This compound 5-HT3 Partial AgonistSignificantly reduced acid reflux episodes vs. placebo.Not detailed in available reports.
Vonoprazan Potassium-Competitive Acid Blocker (P-CAB)In a Phase II trial, showed similar efficacy to esomeprazole in heartburn-free periods. In a Phase III trial, demonstrated comparable healing rates to lansoprazole in erosive esophagitis.Nasopharyngitis was the most common AE.
Tegoprazan Potassium-Competitive Acid Blocker (P-CAB)In a Phase III trial, showed non-inferiority to esomeprazole in the endoscopic healing rate of erosive esophagitis.Headache, diarrhea, nausea, abdominal pain.
Experimental Protocol: this compound in GERD

The study was a randomized, double-blind, placebo-controlled trial. Patients with GERD who experienced symptoms after a refluxogenic meal were randomized to receive one of three doses of this compound or a placebo. Before and after 7 days of treatment, patients underwent manometry, intraesophageal multichannel intraluminal impedance, and pH monitoring after a standardized refluxogenic meal.

Experimental Workflow: this compound GERD Phase II Trial

The following diagram outlines the general workflow of the this compound Phase II clinical trial for GERD.

This compound GERD Trial Workflow Patient_Screening Patient Screening (History of GERD symptoms) Inclusion Inclusion Criteria Met Patient_Screening->Inclusion Randomization Randomization Inclusion->Randomization Yes Treatment_Arms Treatment Arms - this compound (0.2, 0.5, 0.8 mg) - Placebo Randomization->Treatment_Arms Baseline_Assessment Baseline Assessment - Manometry - Impedance-pH Monitoring Treatment_Arms->Baseline_Assessment Treatment_Period 7-Day Treatment Period Baseline_Assessment->Treatment_Period Post_Treatment_Assessment Post-Treatment Assessment - Manometry - Impedance-pH Monitoring Treatment_Period->Post_Treatment_Assessment Data_Analysis Data Analysis - Efficacy Endpoints - Safety & Tolerability Post_Treatment_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

References

Pumosetrag's Prokinetic Efficacy Across Species: A Comparative Guide for Motility Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pumosetrag's performance in treating motility disorders against other alternatives, supported by available experimental data.

This compound (also known as DDP733 or MKC-733) is a partial agonist of the serotonin 5-HT3 receptor that has been investigated for its prokinetic properties in the management of gastrointestinal (GI) motility disorders, primarily gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).[1][2] This guide will delve into its cross-species efficacy, comparing it with other key players in the field of prokinetic agents, namely the 5-HT4 receptor agonists cisapride and prucalopride.

Mechanism of Action: A Tale of Two Serotonin Receptors

The prokinetic effects of this compound are mediated through its partial agonism of the 5-HT3 receptor.[1] In the enteric nervous system (ENS), 5-HT3 receptors are predominantly located on afferent and efferent neurons.[3][4] Activation of these ligand-gated ion channels leads to a rapid influx of cations, resulting in neuronal depolarization. This, in turn, is thought to modulate neurotransmitter release and enhance coordinated muscle contractions, thereby promoting GI transit.

In contrast, cisapride and prucalopride exert their prokinetic effects primarily through the activation of 5-HT4 receptors, which are G-protein coupled receptors. Activation of 5-HT4 receptors on enteric neurons leads to an increase in intracellular cyclic AMP (cAMP), which facilitates the release of acetylcholine, a key excitatory neurotransmitter in the gut. This enhanced cholinergic activity stimulates peristalsis and intestinal secretion.

dot

cluster_this compound This compound (5-HT3 Partial Agonist) cluster_Alternatives Cisapride / Prucalopride (5-HT4 Agonists) This compound This compound HT3R 5-HT3 Receptor (Ligand-gated ion channel) This compound->HT3R Ca_influx Ca²⁺ Influx HT3R->Ca_influx Na⁺, K⁺, Ca²⁺ influx Depolarization Neuronal Depolarization NT_release Neurotransmitter Release Depolarization->NT_release Ca_influx->Depolarization Motility_P Increased Motility NT_release->Motility_P Alternatives Cisapride / Prucalopride HT4R 5-HT4 Receptor (GPCR) Alternatives->HT4R AC Adenylyl Cyclase HT4R->AC Gs activation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ACh_release ↑ Acetylcholine Release PKA->ACh_release Motility_A Increased Motility ACh_release->Motility_A start Start fasting Fast rats for 16-18 hours (water ad libitum) start->fasting dosing Administer test compound or vehicle (e.g., orally or intraperitoneally) fasting->dosing wait1 Wait for a defined period (e.g., 30-60 minutes) dosing->wait1 charcoal Administer charcoal meal orally (e.g., 10% charcoal in 5% gum acacia) wait1->charcoal wait2 Wait for a specific transit time (e.g., 20-30 minutes) charcoal->wait2 euthanasia Euthanize animals wait2->euthanasia dissection Excise the small intestine from the pylorus to the cecum euthanasia->dissection measurement Measure the total length of the small intestine and the distance traveled by the charcoal front dissection->measurement calculation Calculate the percentage of intestinal transit: (distance traveled / total length) x 100 measurement->calculation end End calculation->end

References

A Comparative Efficacy Analysis of Pumosetrag and Metoclopramide in Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of pumosetrag and metoclopramide, two pharmacologically active agents with applications in gastrointestinal (GI) motility disorders. While both exhibit prokinetic properties, their primary clinical investigations and approved uses differ, leading to a comparison based on their distinct datasets. This document summarizes available quantitative data, details experimental protocols for key studies, and visualizes their mechanisms of action.

Executive Summary

Direct comparative clinical trials between this compound and metoclopramide are not available in the published literature. This compound, a partial agonist of the 5-HT3 receptor, has been investigated for its efficacy in gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C). Metoclopramide, a dopamine D2 receptor antagonist with additional effects on serotonin receptors, is an established treatment for gastroparesis and chemotherapy-induced nausea and vomiting.

This guide presents a side-by-side overview of their efficacy based on data from separate clinical trials. Metoclopramide has demonstrated a significant acceleration of gastric emptying in patients with diabetic gastroparesis. This compound has shown a reduction in acid reflux events in GERD patients. An indirect comparison suggests both agents have prokinetic effects, but their clinical utility has been explored in different patient populations with distinct endpoints.

Data Presentation: A Head-to-Head Look at Efficacy

The following tables summarize the quantitative data from key clinical trials for this compound and metoclopramide.

Table 1: Efficacy of this compound in Gastroesophageal Reflux Disease (GERD)

EndpointPlaceboThis compound (0.2 mg)This compound (0.5 mg)This compound (0.8 mg)p-value
Number of Acid Reflux Episodes 13.3 ± 1.110.8 ± 1.19.5 ± 1.19.9 ± 1.1<0.05
Percentage of Time with pH <4 16%-10%10%<0.05

Data from Choung RS, et al. Neurogastroenterol Motil. 2014.[1]

Table 2: Efficacy of Metoclopramide in Diabetic Gastroparesis

EndpointPlaceboMetoclopramide (10 mg)p-value
Gastric Emptying Rate (%) 37.6 ± 7.756.8 ± 7.4<0.01
Mean Total Symptom Score (pre-study) 19.118.4-
Mean Total Symptom Score (post-study) 12.97.2<0.05

Data from Snape WJ Jr, et al. Ann Intern Med. 1982.[2][3]

Experimental Protocols

This compound in GERD (Choung RS, et al. 2014)

This was a randomized, double-blind, placebo-controlled, multicenter study involving 223 patients with a clinical diagnosis of GERD.[1]

  • Inclusion Criteria: Patients who experienced heartburn or regurgitation after consuming a standardized refluxogenic meal.

  • Treatment Regimen: Participants were randomized to receive one of three doses of this compound (0.2 mg, 0.5 mg, or 0.8 mg) or a placebo once daily for seven days.

  • Efficacy Assessment: Before and after the treatment period, patients underwent esophageal manometry and 24-hour multichannel intraluminal impedance and pH monitoring after ingesting a standard refluxogenic meal. The primary endpoints were the number of reflux episodes (acid and non-acid) and the percentage of time with esophageal pH <4.

Metoclopramide in Diabetic Gastroparesis (Snape WJ Jr, et al. 1982)

This was a randomized, double-blind, placebo-controlled trial involving ten patients with diabetic gastroparesis.[2]

  • Inclusion Criteria: Patients with long-standing, insulin-dependent diabetes mellitus and symptoms of gastric stasis.

  • Treatment Regimen: Patients received either metoclopramide (10 mg orally, four times a day) or a placebo for a three-week period.

  • Efficacy Assessment: Gastric emptying was measured using a radionuclide-labeled meal (technetium-99m sulfur colloid mixed with chicken liver) before and after the treatment period. Symptom scores for nausea, vomiting, anorexia, bloating, and abdominal pain were also recorded.

Mechanism of Action and Signaling Pathways

This compound: A 5-HT3 Partial Agonist

This compound is a partial agonist at the serotonin 5-HT3 receptor. In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons. Partial agonism of these receptors is thought to modulate neuronal activity, leading to prokinetic effects. The exact downstream signaling cascade for this compound's prokinetic effect is not fully elucidated but is believed to involve the modulation of acetylcholine release from enteric neurons.

pumosetrag_pathway cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound HT3R 5-HT3 Receptor (Partial Agonist Binding) This compound->HT3R Binds to IonChannel Cation Channel (Modulated Opening) HT3R->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization CaInflux Ca2+ Influx Depolarization->CaInflux AChVesicle Acetylcholine Vesicle CaInflux->AChVesicle AChRelease Acetylcholine Release AChVesicle->AChRelease Stimulates MuscarinicR Muscarinic Receptor AChRelease->MuscarinicR Binds to Contraction Smooth Muscle Contraction MuscarinicR->Contraction Initiates

This compound's Proposed Prokinetic Signaling Pathway.
Metoclopramide: A Multifaceted Mechanism

Metoclopramide's prokinetic and antiemetic effects stem from its action on multiple receptors. It is a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist. At higher doses, it also exhibits 5-HT3 receptor antagonism. The D2 receptor antagonism increases cholinergic activity in the GI tract, while 5-HT4 receptor agonism directly stimulates acetylcholine release, both contributing to increased motility. Its antiemetic effects are primarily due to D2 receptor blockade in the chemoreceptor trigger zone of the brain.

metoclopramide_pathway cluster_presynaptic_cholinergic Cholinergic Neuron cluster_presynaptic_dopaminergic Dopaminergic Neuron (Inhibitory) cluster_antagonism Metoclopramide Action cluster_postsynaptic_muscle Smooth Muscle Cell Metoclopramide_5HT4 Metoclopramide HT4R 5-HT4 Receptor (Agonist) Metoclopramide_5HT4->HT4R AC Adenylyl Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AChRelease_5HT4 Acetylcholine Release PKA->AChRelease_5HT4 Stimulates MuscarinicR_muscle Muscarinic Receptor AChRelease_5HT4->MuscarinicR_muscle Dopamine Dopamine D2R_pre D2 Receptor Dopamine->D2R_pre AChRelease_Inhibition Inhibition of Acetylcholine Release D2R_pre->AChRelease_Inhibition Metoclopramide_D2 Metoclopramide Metoclopramide_D2->D2R_pre Antagonizes Contraction_muscle Smooth Muscle Contraction MuscarinicR_muscle->Contraction_muscle pumosetrag_workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (7 Days) cluster_assessment Efficacy Assessment PatientPool GERD Patient Pool InclusionCriteria Inclusion Criteria: - Heartburn/Regurgitation - Response to Refluxogenic Meal PatientPool->InclusionCriteria Randomize Randomization (n=223) InclusionCriteria->Randomize Baseline Baseline Assessment: - Manometry - Impedance-pH Monitoring Placebo Placebo Randomize->Placebo Pumo02 This compound 0.2 mg Randomize->Pumo02 Pumo05 This compound 0.5 mg Randomize->Pumo05 Pumo08 This compound 0.8 mg Randomize->Pumo08 PostTreatment Post-Treatment Assessment: - Manometry - Impedance-pH Monitoring Placebo->PostTreatment Pumo02->PostTreatment Pumo05->PostTreatment Pumo08->PostTreatment metoclopramide_workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (3 Weeks) cluster_assessment Efficacy Assessment PatientPool Diabetic Gastroparesis Patient Pool InclusionCriteria Inclusion Criteria: - Insulin-Dependent Diabetes - Symptoms of Gastric Stasis PatientPool->InclusionCriteria Randomize Randomization (n=10) InclusionCriteria->Randomize Baseline Baseline Assessment: - Radionuclide Gastric Emptying - Symptom Score Placebo Placebo Randomize->Placebo Metoclopramide Metoclopramide 10 mg Randomize->Metoclopramide PostTreatment Post-Treatment Assessment: - Radionuclide Gastric Emptying - Symptom Score Placebo->PostTreatment Metoclopramide->PostTreatment

References

A Comparative Analysis of Pumosetrag and Erythromycin for the Treatment of Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of pumosetrag and erythromycin, two prokinetic agents with distinct mechanisms of action, for the potential treatment of gastroparesis. This document synthesizes available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Current therapeutic options are limited, creating a significant unmet medical need. This guide compares erythromycin, a macrolide antibiotic with off-label use as a motilin receptor agonist, and this compound, a 5-HT3 partial agonist that has been investigated for other gastrointestinal motility disorders.

Mechanism of Action

The prokinetic effects of this compound and erythromycin are mediated by distinct signaling pathways in the gastrointestinal tract.

This compound: this compound is a partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Unlike 5-HT3 antagonists which are used to treat nausea and diarrhea, partial agonism at this receptor is thought to modulate gastrointestinal motility.[3][4] 5-HT3 receptors are ligand-gated ion channels located on enteric neurons.[5] Activation of these receptors leads to the depolarization of cholinergic neurons, which in turn stimulates the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction and enhance gastrointestinal transit.

Erythromycin: Erythromycin acts as an agonist of the motilin receptor. Motilin is a hormone that regulates the migrating motor complex (MMC), a pattern of gastrointestinal motility that occurs during fasting to sweep undigested material through the gut. The motilin receptor is a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons. Binding of erythromycin to the motilin receptor on smooth muscle cells activates a signaling cascade involving Gq/11 and G13 proteins. This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels, resulting in smooth muscle contraction.

Signaling Pathway Diagrams

pumosetrag_pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound HT3R 5-HT3 Receptor (Ligand-gated ion channel) This compound->HT3R Na_Ca_Influx Na+/Ca2+ Influx HT3R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization ACh_Release Acetylcholine (ACh) Release Depolarization->ACh_Release ACh ACh ACh_Release->ACh Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Contraction Contraction Muscarinic_R->Contraction

This compound Signaling Pathway

erythromycin_pathway cluster_cell Smooth Muscle Cell Erythromycin Erythromycin Motilin_R Motilin Receptor (GPCR) Erythromycin->Motilin_R Gq_G13 Gq/G13 Motilin_R->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Contraction Contraction Ca_Release->Contraction

Erythromycin Signaling Pathway

Comparative Efficacy

Direct comparative clinical trials between this compound and erythromycin for gastroparesis have not been conducted. The available efficacy data for each agent are summarized below.

This compound: There is no clinical trial data on the use of this compound for gastroparesis. Clinical trials have focused on its potential role in irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). In a study on GERD patients, this compound significantly reduced the number of acid reflux episodes compared to placebo, suggesting a potential effect on upper gastrointestinal motility. However, it did not significantly improve symptoms over a one-week period.

Erythromycin: Several small studies have evaluated the efficacy of erythromycin in improving gastric emptying and symptoms in patients with gastroparesis. A systematic review of five studies found that symptom improvement was reported in 43% of patients.

Erythromycin Efficacy Data in Gastroparesis
Parameter Results
Gastric Emptying (Solids) Intravenous erythromycin (200 mg) reduced mean gastric retention at 120 minutes from 63% with placebo to 4% (compared to 9% in healthy subjects). Oral erythromycin (250 mg three times daily) also showed improvement, though to a lesser degree. In another study, oral erythromycin (250 mg and 1000 mg) significantly decreased the mean half-emptying time of solids from 151 minutes with placebo to 58 minutes and 40 minutes, respectively.
Symptom Improvement A systematic review reported symptom improvement in 26 out of 60 patients (43%) across five small studies. In one study comparing erythromycin to metoclopramide, both drugs improved the total score for gastrointestinal symptoms, with a more pronounced improvement with erythromycin.

Safety and Tolerability

This compound: The safety profile of this compound has been evaluated in the context of IBS-C and GERD trials. The available information suggests it is generally well-tolerated.

Erythromycin: The use of erythromycin as a prokinetic agent is associated with several side effects.

Erythromycin Safety and Tolerability
Common Adverse Events Gastrointestinal side effects such as abdominal pain, nausea, vomiting, and diarrhea are common.
Serious Adverse Events Rare but serious side effects include QTc prolongation, which can lead to cardiac arrhythmias, and the development of bacterial resistance with long-term use.
Tachyphylaxis The prokinetic effect of erythromycin can diminish over time, a phenomenon known as tachyphylaxis, limiting its long-term efficacy.

Experimental Protocols

Gastric Emptying Scintigraphy

This is the gold standard for measuring gastric emptying.

  • Patient Preparation: Patients are required to be NPO (nothing by mouth) for at least 8 hours before the study. Medications that may affect gastric motility are typically withheld.

  • Test Meal: A standardized solid meal, often consisting of radiolabeled eggs (e.g., with 99mTc-sulfur colloid), is ingested by the patient.

  • Imaging: Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., 1, 2, and 4 hours) after meal ingestion.

  • Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate.

ges_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis NPO Patient NPO (8 hrs) Meal Ingest Radiolabeled Meal (e.g., 99mTc-eggs) NPO->Meal Meds_Hold Withhold Motility Meds Meds_Hold->Meal Imaging Gamma Camera Imaging (1, 2, 4 hours post-meal) Meal->Imaging Calculation Calculate % Gastric Retention Imaging->Calculation Diagnosis Diagnose Delayed Gastric Emptying Calculation->Diagnosis

Gastric Emptying Scintigraphy Workflow
Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.

  • Questionnaire: The GCSI is a validated questionnaire consisting of nine items that assess three key symptom domains:

    • Nausea/vomiting

    • Postprandial fullness/early satiety

    • Bloating

  • Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe). The scores for each subscale and a total GCSI score are calculated.

  • Application: The GCSI is used in clinical trials to evaluate the efficacy of interventions in improving gastroparesis symptoms.

Conclusion

This compound and erythromycin represent two distinct pharmacological approaches to treating gastroparesis. Erythromycin, a motilin receptor agonist, has demonstrated efficacy in accelerating gastric emptying, although its clinical utility for symptom improvement is based on limited data from small studies and is hampered by the development of tachyphylaxis and potential side effects.

This compound, a 5-HT3 partial agonist, has shown prokinetic effects in other gastrointestinal disorders, but its development appears to be inactive, and there is a lack of clinical data for its use in gastroparesis. The theoretical mechanism of action suggests it could influence gastric motility.

A direct comparative clinical trial would be necessary to definitively assess the relative efficacy and safety of these two agents. However, given the inactive status of this compound, future research in the realm of serotonergic agents for gastroparesis may focus on other selective 5-HT receptor modulators. For erythromycin, further well-designed clinical trials are needed to better delineate its role in the long-term management of gastroparesis symptoms.

References

Head-to-Head Comparison: Pumosetrag and Domperidone in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pumosetrag and domperidone, two agents with distinct mechanisms for modulating gastrointestinal motility. While direct head-to-head clinical trials are not available, this document synthesizes existing preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles and therapeutic potential.

Executive Summary

This compound, a partial agonist of the 5-HT3 receptor, was investigated for its prokinetic effects, primarily targeting irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). Its development, however, appears to be inactive. Domperidone, a peripherally selective dopamine D2 receptor antagonist, is an established prokinetic and antiemetic agent used in the management of gastroparesis and dyspepsia. This guide delves into their mechanisms of action, pharmacokinetic properties, and clinical effects on gastrointestinal function, supported by experimental data.

Mechanism of Action

The two compounds exert their effects on gastrointestinal motility through distinct signaling pathways.

This compound: As a partial agonist of the 5-HT3 receptor, this compound's mechanism is centered on the serotonergic system, which plays a crucial role in regulating gut motility and sensation.

cluster_this compound This compound Signaling Pathway This compound This compound HTR3 5-HT3 Receptor (Partial Agonist) This compound->HTR3 Binds to Neuron Enteric Neuron HTR3->Neuron Activates Contraction Smooth Muscle Contraction Neuron->Contraction Stimulates

This compound's partial agonism of 5-HT3 receptors.

Domperidone: Domperidone's prokinetic effects stem from its antagonism of dopamine D2 receptors in the gastrointestinal tract. By blocking the inhibitory effects of dopamine, it enhances gastrointestinal motility.[1][2]

cluster_Domperidone Domperidone Signaling Pathway Domperidone Domperidone D2R Dopamine D2 Receptor (Antagonist) Domperidone->D2R Blocks Inhibition Inhibition of Motility D2R->Inhibition Leads to Dopamine Dopamine Dopamine->D2R Activates Motility Enhanced GI Motility Inhibition->Motility Reversal leads to

Domperidone's antagonism of dopamine D2 receptors.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and domperidone differ significantly, particularly in terms of bioavailability.

ParameterThis compound (MKC-733)Domperidone
Bioavailability Low (specific value in humans not available)~15% (oral)
Tmax (oral) Not available0.5 - 1 hour
Half-life (t½) Not available7 - 9 hours
Metabolism Not availableExtensively by CYP3A4
Excretion Not availablePrimarily in feces

Head-to-Head Performance Comparison

While direct comparative studies are absent, this section juxtaposes data from independent clinical trials assessing the effects of this compound and domperidone on key gastrointestinal parameters.

Gastric Emptying
Study DrugPatient PopulationMethodKey Findings
This compound Healthy VolunteersGamma-scintigraphy (liquid meal)Delayed liquid gastric emptying (P=0.005)
Domperidone Gastroparesis PatientsGastric emptying scintigraphy (solid meal)At baseline, patients had 87.3% retention of a solid meal at 2 hours, which improved to 57.2% retention during domperidone therapy (p < 0.05).[3]
Domperidone Healthy Volunteers13C breath test (liquid meal)No significant effect on gastric emptying parameters (T1/2, T lag) compared to placebo.[4]
Antroduodenal Motility
Study DrugPatient PopulationMethodKey Findings
This compound Healthy VolunteersAntroduodenal manometryIncreased number of migrating motor complexes (MMCs) in the antrum and duodenum during fasting (P < 0.001); no effect on post-prandial motility.
Domperidone Dyspeptic PatientsAntroduodenal manometrySignificantly increased the number of antral contractions.
Esophageal Function in GERD
Study DrugPatient PopulationMethodKey Findings
This compound GERD PatientsEsophageal manometry and 24-hour pH-impedance monitoringSignificantly reduced the number of acid reflux episodes (p < 0.05) and the percentage of time with pH < 4 (p < 0.05). No significant change in lower esophageal sphincter pressure (LESP).[5]
Domperidone GERD Patients (in combination with a PPI)Meta-analysis of 11 studiesThe combination of domperidone and a PPI resulted in a significant reduction in global GERD symptoms, including heartburn and reflux frequency, compared to PPI alone.
Domperidone Refractory GERD PatientsRandomized, double-blind clinical trialAdding domperidone to PPI therapy did not show a significant improvement in reflux symptoms based on questionnaires compared to PPI alone.

Experimental Protocols

Gastric Emptying Scintigraphy (Domperidone Study in Gastroparesis)

A standardized protocol for gastric emptying scintigraphy in patients with gastroparesis typically involves the following steps:

start Patient Preparation (Fasting, medication withdrawal) meal Ingestion of Radiolabeled Meal (e.g., 99mTc-sulfur colloid in eggs) start->meal imaging0 Immediate Imaging (t=0) Anterior and posterior views meal->imaging0 imaging1 Imaging at 1, 2, and 4 hours imaging0->imaging1 analysis Data Analysis (Geometric mean correction for attenuation, calculation of % retention) imaging1->analysis end Determination of Gastric Emptying Rate analysis->end

Workflow for Gastric Emptying Scintigraphy.

Patient Preparation: Patients are typically required to fast overnight. Medications that may affect gastric motility, such as prokinetics and opiates, are usually discontinued for at least 48 hours prior to the study.

Radiolabeled Meal: A standardized solid meal, commonly a low-fat meal such as an egg-white sandwich, is labeled with a radioisotope, typically Technetium-99m sulfur colloid.

Imaging: Anterior and posterior images of the stomach are acquired immediately after meal ingestion (t=0) and at subsequent time points, usually 1, 2, and 4 hours post-ingestion.

Data Analysis: The geometric mean of counts from the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of gastric retention at each time point is then determined by comparing the counts to the initial counts at t=0, after correcting for radioactive decay.

Esophageal Manometry and pH-Impedance Monitoring (this compound GERD Study)

This protocol is designed to assess esophageal motor function and the characteristics of reflux events.

start Catheter Placement (Transnasal high-resolution manometry and pH-impedance catheter) fasting Baseline Fasting Recording (e.g., 1 hour) start->fasting meal Standardized Refluxogenic Meal fasting->meal postprandial Postprandial Recording (e.g., 3 hours) meal->postprandial analysis Data Analysis (LESP, peristalsis, number and type of reflux events, acid exposure time) postprandial->analysis end Evaluation of Esophageal Function and Reflux Profile analysis->end

Workflow for Esophageal Manometry and pH-Impedance Monitoring.

Catheter Placement: A high-resolution manometry catheter combined with a pH-impedance monitoring catheter is passed transnasally and positioned to record pressure from the pharynx to the stomach, and to detect reflux events at various esophageal levels.

Recording Protocol: Recordings are typically performed over a 24-hour period, encompassing both fasting and postprandial states, to capture a comprehensive picture of esophageal function and reflux patterns. The this compound study involved a baseline recording followed by a 7-day treatment period and a subsequent recording.

Data Analysis: Manometry data is analyzed to determine lower esophageal sphincter pressure (LESP), and the characteristics of esophageal peristalsis. The pH-impedance data is analyzed to quantify the number of acid, weakly acidic, and non-acid reflux events, as well as the total acid exposure time (percentage of time with pH < 4).

Conclusion

This compound and domperidone represent two distinct approaches to enhancing gastrointestinal motility. Domperidone, a dopamine D2 receptor antagonist, has a well-established, albeit modest, prokinetic effect, particularly in patients with gastroparesis, and is also used for its antiemetic properties. Its effects on esophageal motility in GERD appear to be more pronounced when used in combination with acid-suppressive therapy.

This compound, a 5-HT3 partial agonist, showed some prokinetic activity in early clinical development, particularly in modulating fasting upper gastrointestinal motility and reducing acid reflux events in GERD patients. However, its development appears to have been halted, and comprehensive data, especially regarding its pharmacokinetic profile and long-term efficacy and safety, are lacking.

For researchers and drug development professionals, the divergent mechanisms of these two agents highlight the complexity of gastrointestinal motility disorders and the potential for targeting different pathways to achieve therapeutic benefit. The available data suggest that while both agents can influence gastrointestinal function, their clinical utility and efficacy profiles differ, underscoring the need for further research into targeted therapies for specific motility disorders.

References

Safety Operating Guide

Navigating the Disposal of Pumosetrag: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance on the proper disposal of the investigational compound Pumosetrag is crucial for maintaining laboratory safety and environmental protection. Due to the limited publicly available information on specific disposal protocols for this compound, this document outlines a comprehensive approach based on established best practices for the disposal of research-grade pharmaceutical compounds. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this compound waste.

Core Principles for Chemical Disposal in a Laboratory Setting:

The fundamental principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[1] This ensures that all waste generated, whether hazardous or non-hazardous, is handled in a manner that meets regulatory requirements and minimizes risks.[1]

Key steps in this process include:

  • Segregation of Waste: It is critical to separate different types of waste to ensure proper handling and disposal. For instance, non-halogenated and halogenated solvents should be collected in separate containers.[1] Incompatible materials must be stored separately to prevent dangerous reactions.[1]

  • Proper Containerization: Waste should be collected in durable containers that are compatible with their contents. These containers must be kept closed except when adding or removing waste.[1]

  • Clear Labeling: All waste containers must be clearly labeled with their contents to ensure proper handling and to avoid accidental mixing of incompatible substances.

Disposal Procedures for this compound Waste:

Step 1: Waste Characterization and Segregation

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and other solid materials that have come into contact with the compound should be considered chemical waste. These items should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as rinsate from cleaning contaminated glassware, should be collected as liquid chemical waste. Different solvent wastes (e.g., halogenated vs. non-halogenated) should be collected in separate, compatible containers.

  • Sharps Waste: Needles, syringes, and other sharp implements contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.

Step 2: Packaging and Labeling

All waste containers must be securely sealed and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information. Follow your institution's specific labeling requirements.

Step 3: Storage

Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.

Step 4: Disposal

The disposal of chemical waste must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this compound or any chemical waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

Spill Management:

In the event of a this compound spill, the area should be immediately secured to prevent exposure. Appropriate PPE should be worn during cleanup. The spilled material and any absorbent materials used for cleanup should be collected and disposed of as hazardous waste. Inform the relevant authorities if the spill has the potential to cause environmental contamination.

Environmental Considerations:

The environmental impact of pharmaceuticals is a growing concern. Many pharmaceutical compounds are persistent in the environment and can have adverse effects on aquatic life. Although specific data for this compound is lacking, it is prudent to assume it may be harmful to the environment if released in large quantities. Therefore, strict adherence to proper disposal protocols is essential to prevent environmental contamination.

Workflow for Laboratory Chemical Disposal

The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals like this compound.

General Workflow for Laboratory Chemical Disposal cluster_0 General Workflow for Laboratory Chemical Disposal Start Start Characterize_Waste Characterize Waste (Solid, Liquid, Sharps) Start->Characterize_Waste Segregate_Waste Segregate Waste (e.g., Halogenated vs. Non-halogenated) Characterize_Waste->Segregate_Waste Containerize_Waste Properly Containerize and Label Segregate_Waste->Containerize_Waste Store_Waste Store in Designated Secure Area Containerize_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Disposal Disposal by Licensed Contractor Contact_EHS->Disposal End End Disposal->End

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Pumosetrag

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pumosetrag. The information is compiled from available chemical data and general laboratory safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound Hydrochloride is provided below.

PropertyValueSource
CAS Number 194093-42-0[1][2]
Molecular Formula C₁₅H₁₈ClN₃O₂S[1]
Molecular Weight 339.84 g/mol [1]
Purity 99.77%[1]
Synonyms MKC-733, DDP-733
Storage Conditions 4°C, sealed storage, away from moisture
Appearance Solid (form not specified)
Solubility Not specified
Hazard Class Potentially 6.1 (Toxic) or 9 (Miscellaneous)

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.
Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review Safety Data Sheet (if available) and relevant literature Gather PPE Gather appropriate PPE Review SDS->Gather PPE Prepare Workspace Prepare a clean and well-ventilated workspace Gather PPE->Prepare Workspace Weigh Compound Weigh this compound in a fume hood or ventilated enclosure Prepare Workspace->Weigh Compound Prepare Solution Prepare solutions as required Weigh Compound->Prepare Solution Conduct Experiment Conduct experiment following protocol Prepare Solution->Conduct Experiment Decontaminate Decontaminate workspace and equipment Conduct Experiment->Decontaminate Dispose Waste Dispose of waste according to procedures Decontaminate->Dispose Waste Remove PPE Remove and dispose of PPE correctly Dispose Waste->Remove PPE Wash Hands Wash hands thoroughly Remove PPE->Wash Hands G Start This compound Waste Generated Assess Contamination Assess Contamination Level Start->Assess Contamination Trace Contamination Trace Contamination (e.g., empty vials, used PPE) Assess Contamination->Trace Contamination Trace Bulk Contamination Bulk Contamination (e.g., unused compound, spills) Assess Contamination->Bulk Contamination Bulk Non-Hazardous Waste Dispose in appropriate laboratory waste stream (consult local guidelines) Trace Contamination->Non-Hazardous Waste Hazardous Waste Dispose as Hazardous Chemical Waste Bulk Contamination->Hazardous Waste Consult EHS Consult Environmental Health & Safety (EHS) for guidance Hazardous Waste->Consult EHS

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.